Deoxyenterocin
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20O9 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S,3S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13?,17?,18-,20?,21?,22+/m0/s1 |
InChI Key |
UTKCEZMWSNDCMR-QUPZREFSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation and Biosynthesis of Deoxyenterocin: A Technical Guide
Deoxyenterocin, a polyketide natural product, stands as a significant biosynthetic precursor to the potent antibiotic enterocin (B1671362). This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Core Structural and Physicochemical Data
This compound is characterized by the chemical formula C₂₂H₂₀O₉ and a molecular weight of 428.4 g/mol [1][2][3]. Its systematic IUPAC name is (2S,3S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.0³˒⁸]decan-4-one[3].
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₀O₉ | [1][2][3][4] |
| Molecular Weight | 428.4 g/mol | [1][2][5] |
| CAS Number | 108605-51-2 | [1][4][5] |
| Synonyms | 5-Deoxyenterocin | [1] |
| IUPAC Name | (2S,3S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.0³˒⁸]decan-4-one | [3] |
Elucidation of the Molecular Structure
The definitive structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and confirmed through total synthesis. To date, no public records of X-ray crystallography data for this compound are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the structural assignment of this compound. While a complete, publicly available assigned NMR spectrum for this compound is not readily found in the searched literature, the general approach involves the following experiments:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
Biosynthesis of this compound
This compound is a product of a type II polyketide synthase (PKS) pathway in various species of Streptomyces, notably the marine isolate 'Streptomyces maritimus'[5]. It serves as a key intermediate in the biosynthesis of enterocin.
The biosynthesis commences with the loading of a benzoyl-CoA starter unit, followed by the iterative addition of seven malonyl-CoA extender units by the PKS enzyme complex. A critical step in the pathway is a Favorskii-type rearrangement, which is uncharacteristic for typical aromatic polyketide synthases and contributes to the unique, non-aromatic, and chiral structure of the resulting polyketide chain. The enterocin biosynthesis gene cluster notably lacks the cyclase and aromatase genes typically found in aromatic PKS clusters, which allows for the formation of the complex tricyclic structure of this compound through a series of aldol (B89426) reactions.
In Vitro Enzymatic Synthesis
The biosynthesis of this compound and its analogs can be reconstituted in vitro using a cocktail of purified enzymes from the enterocin biosynthetic pathway. This approach allows for the controlled production of the molecule and the generation of unnatural derivatives by supplying alternative starter units.
Experimental Protocol: In Vitro Biosynthesis of this compound Analogs
This protocol is adapted from the in vitro synthesis of enterocin and wailupemycin analogs.
-
Enzyme Preparation: The requisite enzymes from the enterocin gene cluster (e.g., EncA, EncB, EncC, etc.) are expressed in a suitable host, such as E. coli, and purified to homogeneity.
-
Reaction Mixture: A typical reaction mixture would contain the purified enzymes, the benzoyl-CoA starter unit (or an analog), malonyl-CoA, and necessary co-factors in an appropriate buffer.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic assembly of the polyketide chain and its subsequent cyclization into the this compound scaffold.
-
Quenching and Extraction: The reaction is stopped, and the product is extracted using an organic solvent.
-
Analysis: The formation of this compound is confirmed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Caption: Workflow for the in vitro enzymatic synthesis of this compound.
Total Synthesis of this compound
The total synthesis of (-)-5-Deoxyenterocin has been successfully accomplished, providing unambiguous confirmation of its structure and stereochemistry. The synthesis is a multi-step process that relies on key chemical transformations.
Experimental Protocol: Key Steps in the Total Synthesis of (-)-5-Deoxyenterocin
A representative total synthesis involves the following key steps:
-
Chiral Pool Starting Material: The synthesis often commences from a readily available chiral molecule to establish the desired stereochemistry early in the synthetic sequence.
-
Aldol Reactions: Two crucial aldol reactions are employed to construct the carbon skeleton and introduce key stereocenters.
-
Diastereoselective Hydroxylation: A diastereoselective hydroxylation step is utilized to install a critical hydroxyl group with the correct stereochemistry.
-
Biomimetic Intramolecular Aldol Cyclization: The final key step often involves a biomimetic twofold intramolecular aldol reaction to form the complex tricyclic core of this compound.
Caption: Key stages in the total synthesis of (-)-5-Deoxyenterocin.
Antibacterial Activity and Mechanism of Action
This compound exhibits activity against both Gram-positive and Gram-negative bacteria[1][2]. While the precise molecular mechanism of action has not been fully elucidated for this compound itself, many polyketide antibiotics exert their effects through the disruption of essential cellular processes. Given that this compound is a precursor to enterocin, it may share a similar, albeit potentially less potent, mechanism of action. Enterocins, a class of bacteriocins, are known to act by disrupting the cell membrane of target bacteria, leading to pore formation, dissipation of the membrane potential, and ultimately cell death.
Further research is required to delineate the specific signaling pathways and molecular targets of this compound.
Isolation from Natural Sources
This compound is naturally produced by Streptomyces species and can be isolated from fermentation broths.
Experimental Protocol: General Steps for Isolation of this compound
-
Fermentation: A high-producing strain of Streptomyces is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to maximize the production of this compound.
-
Extraction: The fermentation broth is harvested, and the cells are separated from the supernatant. The supernatant is then extracted with an appropriate organic solvent (e.g., ethyl acetate) to partition the secondary metabolites, including this compound.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification using reverse-phase or normal-phase HPLC to isolate this compound to a high degree of purity.
-
-
Structure Verification: The identity and purity of the isolated this compound are confirmed by NMR and MS analysis.
Caption: General workflow for the isolation of this compound from Streptomyces.
References
- 1. In Vitro Biosynthesis of Unnatural Enterocin and Wailupemycin Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro biosynthesis of unnatural enterocin and wailupemycin polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. Cloning, sequencing and analysis of the enterocin biosynthesis gene cluster from the marine isolate 'Streptomyces maritimus': evidence for the derailment of an aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyenterocin: A Technical Guide to its Discovery and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of deoxyenterocin, a polyketide natural product identified from Streptomyces. This compound is a natural analogue of the better-known compound, enterocin (B1671362), and is a product of the same biosynthetic pathway. This document outlines the scientific context of its discovery, details generalized experimental protocols for its production and extraction, and presents available data on related compounds from the source organism.
Discovery and Scientific Context
This compound was identified as a natural analogue of enterocin, isolated from the mangrove-derived novel species Streptomyces qinglanensis 172205.[1] The discovery was guided by genome sequencing of the producing organism, which revealed the putative biosynthetic gene cluster for enterocin and its related metabolites.[1] Tandem mass spectrometry was instrumental in the identification of 5-deoxyenterocin (B10789068) alongside enterocin and other analogues.[1] this compound is a precursor in the biosynthetic pathway of enterocin, making it a key molecule in understanding the enzymatic steps that lead to the final, more complex structure.
Quantitative Data
| Compound Name | Bioactivity Type | Test Organism/Cell Line | Measurement | Value |
| 15R-17,18-dehydroxantholipin | Antimicrobial | Staphylococcus aureus | MIC | 0.78 µg/mL |
| 15R-17,18-dehydroxantholipin | Antimicrobial | Candida albicans | MIC | 3.13 µg/mL |
| 15R-17,18-dehydroxantholipin | Cytotoxic | MCF-7 (human breast cancer) | IC₅₀ | 5.78 µM |
| 15R-17,18-dehydroxantholipin | Cytotoxic | HeLa (human cervical cancer) | IC₅₀ | 6.25 µM |
| (3E,5E,7E)-3-methyldeca-3,5,7-triene-2,9-dione | Antiproliferative | - | IC₅₀ | 129 to 207 µM |
| Qinlactone A–C | Antiproliferative | - | IC₅₀ | 129 to 207 µM |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. Data is for compounds isolated from a mutant strain of S. qinglanensis 172205 with the enterocin gene cluster deleted.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and characterization of secondary metabolites from Streptomyces, adapted for the context of this compound.
Fermentation of Streptomyces qinglanensis 172205
This protocol describes the general procedure for the cultivation of Streptomyces qinglanensis 172205 to produce secondary metabolites.
Materials:
-
Streptomyces qinglanensis 172205 culture
-
Seed broth medium (e.g., Tryptone Soy Broth)
-
Production medium (e.g., Dextrin-Oatmeal medium)[2]
-
Sterile baffled Erlenmeyer flasks (250 mL and 1 L)
-
Shaking incubator
Procedure:
-
Inoculate a 250 mL baffled flask containing 50 mL of seed broth medium with spores or a mycelial suspension of Streptomyces qinglanensis 172205.
-
Incubate the seed culture at 28°C with shaking at 200 rpm for 3 days.[2]
-
Transfer the seed culture to 1 L baffled flasks containing 300 mL of production medium. The inoculation volume is typically 5-10% (v/v).
-
Incubate the production cultures at 28°C with shaking at 200 rpm for 7 days.[2]
-
Monitor the fermentation broth for the production of secondary metabolites, for example, by HPLC analysis of small samples.
Extraction of Secondary Metabolites
This protocol outlines the extraction of this compound and other metabolites from the fermentation broth.
Materials:
-
Fermentation broth from Streptomyces qinglanensis 172205
-
Centrifuge and appropriate centrifuge tubes
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at approximately 10,000 x g for 15 minutes.
-
The supernatant is the primary source of extracellular secondary metabolites.
-
Extract the supernatant with an equal volume of ethyl acetate. This can be done in a separatory funnel, shaking vigorously and allowing the layers to separate. Repeat the extraction process three times to maximize recovery.
-
Combine the organic (ethyl acetate) layers.
-
Evaporate the solvent from the combined organic extracts using a rotary evaporator under reduced pressure to obtain the crude extract.
Purification of this compound
This is a generalized protocol for the purification of polyketide compounds like this compound from a crude extract. Specific details for this compound are not available and would require empirical optimization.
Materials:
-
Crude extract from Streptomyces qinglanensis 172205
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., cyclohexane, acetone, methanol, water)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, for example, starting with a non-polar solvent system like cyclohexane:acetone and gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing compounds of interest.
-
Pool the fractions containing the target compound (this compound).
-
Further purify the pooled fractions using semi-preparative HPLC. An exemplary mobile phase could be a gradient of acetonitrile (B52724) and water.
-
Collect the peak corresponding to this compound and confirm its identity and purity using analytical techniques such as LC-MS and NMR.
Visualizations
Biosynthetic Pathway of Enterocin and this compound
The following diagram illustrates the proposed biosynthetic pathway for enterocin, highlighting the position of 5-deoxyenterocin as a key intermediate. The pathway is catalyzed by a Type II polyketide synthase (PKS).
Caption: Proposed biosynthetic pathway of enterocin, showing 5-deoxyenterocin as a key precursor.
Experimental Workflow for this compound Isolation
This diagram provides a logical workflow for the isolation and identification of this compound from Streptomyces qinglanensis 172205.
Caption: Generalized experimental workflow for the isolation and characterization of 5-deoxyenterocin.
Conclusion
This compound represents an important intermediate in the biosynthesis of the complex polyketide, enterocin, by Streptomyces qinglanensis 172205. While its discovery has been facilitated by modern genomic techniques, a comprehensive characterization, including detailed production yields and a full antimicrobial profile, remains an area for future research. The protocols and data presented in this guide, though generalized, provide a solid foundation for researchers aiming to investigate this and other secondary metabolites from novel Streptomyces species. The exploration of such compounds is crucial for the discovery of new therapeutic agents.
References
A Technical Guide to the Biosynthesis of Deoxyenterocin and Enterocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of deoxyenterocin and enterocin (B1671362), two polyketide antibiotics with significant interest in drug development. This document outlines the genetic basis, enzymatic steps, and chemical transformations involved in the synthesis of these complex natural products. Detailed experimental methodologies and visual pathway representations are included to support further research and development in this field.
Introduction
Enterocin and its precursor, 5-deoxyenterocin (B10789068), are complex polyketides produced by various bacterial strains, notably Streptomyces species.[1] These molecules exhibit potent antimicrobial properties, making them attractive candidates for the development of new therapeutic agents.[1] Their intricate tricyclic structure is assembled by a type II polyketide synthase (PKS) system, which employs a fascinating series of enzymatic reactions, including a key Favorskii-like rearrangement.[1][2] Understanding the biosynthesis of these compounds is crucial for their eventual biotechnological production and synthetic modification.
Biosynthesis of 5-Deoxyenterocin
5-Deoxyenterocin is a key intermediate in the biosynthesis of enterocin.[2] Its synthesis is accomplished through the concerted action of the enterocin polyketide synthase (PKS) and associated tailoring enzymes, encoded by the enc gene cluster.
The biosynthesis commences with the activation of benzoic acid, which serves as the starter unit.[2][3][4] The enzyme EncN, a benzoate-CoA ligase, activates benzoic acid to benzoyl-CoA.[4] This is then transferred to the acyl carrier protein (ACP), EncC.[1][3] The benzoyl-ACP then primes the PKS for chain elongation.
Seven successive Claisen condensation reactions with malonyl-CoA, catalyzed by the ketosynthase heterodimer EncA-EncB, extend the polyketide chain.[3] A ketoreductase, EncD, selectively reduces one of the keto groups during this elongation process, resulting in a linear octaketide intermediate.[2][3]
A pivotal step in the formation of the characteristic tricyclic core of this compound is a Favorskii-like rearrangement catalyzed by the flavoenzyme EncM.[1][2][3] This oxidative rearrangement of the linear polyketide leads to the formation of the complex scaffold.[3] Subsequent intramolecular aldol (B89426) reactions establish the key carbon-carbon bonds (C3-C4 and C8-C9) of the tricyclic system.[2] The final step in the formation of 5-deoxyenterocin is a methylation reaction, catalyzed by the O-methyltransferase EncK, on the free pyrone hydroxy group.[2][3]
Biosynthesis of Enterocin
The final step in the biosynthesis of enterocin is the stereospecific hydroxylation of 5-deoxyenterocin at the C5 position.[2] This reaction is catalyzed by the cytochrome P450 hydroxylase, EncR.[2][3] This late-stage oxidation completes the synthesis of the mature enterocin molecule.
References
Deoxyenterocin: A Technical Guide to Producing Organisms, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product that has garnered interest within the scientific community due to its complex chemical structure and potential biological activities. As a minor metabolite often co-produced with the more abundant enterocin (B1671362), understanding the organisms that produce it, their natural habitats, and the methodologies for its isolation and analysis is crucial for further research and development. This technical guide provides an in-depth overview of this compound, focusing on its microbial producers, natural origins, biosynthetic pathway, and detailed experimental protocols relevant to its study.
This compound Producing Organisms and Natural Sources
This compound is primarily produced by bacteria of the genus Streptomyces, which are renowned for their prolific capacity to synthesize a wide array of secondary metabolites. These Gram-positive, filamentous bacteria are ubiquitous in various terrestrial and marine environments.
Table 1: this compound Producing Organisms and Their Natural Habitats
| Organism | Natural Source/Habitat |
| Streptomyces candidus var. enterostaticus | Soil |
| Streptomyces viridochromogenes | Soil |
| Streptomyces hygroscopicus | Soil |
| Streptomyces maritimus | Marine Environments |
| Streptomyces qinglanensis 172205 | Mangrove Environments[1] |
| Streptomyces ambofaciens | Soil |
| Didemnum sp. (marine ascidian) | Marine Environments |
While several Streptomyces species have been identified as producers of the enterocin family of polyketides, including this compound, specific quantitative data on the production yields of this compound from these natural sources is not extensively reported in the current scientific literature. This compound is often found as a less abundant congener alongside enterocin.
Biosynthesis of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The genetic blueprint for this synthesis is located within the enterocin biosynthetic gene cluster (enc), which has been characterized in Streptomyces maritimus. A key feature of this cluster is the absence of typical cyclase and aromatase genes, which leads to the formation of the distinctive non-aromatic, caged core structure of enterocin and its derivatives.
The biosynthesis commences with a unique benzoyl-CoA starter unit, to which seven malonyl-CoA extender units are sequentially added by the PKS enzymatic machinery. A critical step in the pathway is an oxidative rearrangement catalyzed by the flavoprotein EncM, which is essential for the formation of the tricyclic scaffold. The final step in the formation of 5-deoxyenterocin (B10789068) is a methylation reaction catalyzed by the methyltransferase EncK. Heterologous expression of the genes encABCDLMN in Streptomyces lividans has been shown to produce desmethyl-5-deoxyenterocin, and the subsequent introduction of encK leads to the production of 5-deoxyenterocin[2].
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of 5-deoxyenterocin.
Experimental Protocols
Fermentation of this compound-Producing Streptomyces
This protocol provides a general framework for the cultivation of Streptomyces species to induce the production of polyketide secondary metabolites like this compound. Optimization of media components and culture conditions is often necessary for specific strains.
Materials:
-
This compound-producing Streptomyces strain
-
Seed culture medium (e.g., ISP2 medium: 10 g/L malt (B15192052) extract, 4 g/L yeast extract, 4 g/L dextrose, pH 7.2-7.4)
-
Production medium (e.g., R5 medium or a modified production medium with specific carbon and nitrogen sources)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a loopful of Streptomyces spores or mycelia from a fresh agar (B569324) plate into a flask containing the seed culture medium.
-
Incubate the seed culture at 28-30°C with shaking at 150-200 rpm for 2-3 days until dense growth is observed.
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the production culture at 28-30°C with shaking at 150-200 rpm for 7-15 days. Production of secondary metabolites often occurs during the stationary phase of growth.
-
Monitor the culture periodically for growth (e.g., by measuring mycelial dry weight) and production of the target compound.
Extraction of this compound from Culture Broth
This protocol describes a common method for extracting polyketides from Streptomyces fermentation broth using solvent extraction.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the mycelia from the culture broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
The mycelial pellet can also be extracted separately by homogenizing it in acetone (B3395972) or methanol, followed by extraction with ethyl acetate.
-
Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.
Purification of this compound
This protocol outlines a general approach for the purification of this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), dichloromethane, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) and water (HPLC grade)
Procedure:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Reversed-Phase HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the semi-purified sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Elute with a gradient of water and acetonitrile. The exact gradient will need to be optimized.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound by analytical HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.
-
Quantitative Analysis of this compound by HPLC
This protocol provides a framework for developing an HPLC method for the quantitative analysis of this compound in culture extracts.
Materials:
-
HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile and water (HPLC grade)
-
Purified this compound standard
-
Culture extract samples
Procedure:
-
Method Development:
-
Mobile Phase: Start with a mobile phase of water (A) and acetonitrile (B). A gradient elution is often effective for separating components in a crude extract. For example, a linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy of the pure compound).
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C) for reproducible retention times.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the purified this compound standard of known concentration.
-
Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard concentration in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration to generate the standard curve and determine the linearity and limit of detection (LOD) and quantification (LOQ).
-
-
Sample Analysis:
-
Prepare the culture extract samples by dissolving a known weight of the crude extract in a known volume of solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Experimental Workflow Diagram
Caption: General workflow for this compound production and analysis.
References
- 1. Gene Cluster Responsible for Secretion of and Immunity to Multiple Bacteriocins, the NKR-5-3 Enterocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EncM, a versatile enterocin biosynthetic enzyme involved in Favorskii oxidative rearrangement, aldol condensation, and heterocycle-forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyenterocin: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product that has garnered interest within the scientific community for its antimicrobial properties. As a member of the enterocin (B1671362) family of compounds, it shares a complex chemical architecture that contributes to its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering valuable data and experimental context for researchers engaged in natural product chemistry, microbiology, and drug discovery.
Physicochemical Properties
A clear understanding of the fundamental physical and chemical characteristics of this compound is essential for its handling, formulation, and the design of further experimental studies. The available data is summarized below.
General Properties
| Property | Value | Reference |
| CAS Number | 108605-51-2 | [1] |
| Molecular Formula | C₂₂H₂₀O₉ | [1] |
| Molecular Weight | 428.39 g/mol | [1] |
Solubility
This compound exhibits solubility in a range of common organic solvents, a critical consideration for its extraction, purification, and use in various assays.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Stability
Information regarding the stability of this compound under varying pH and temperature conditions is not extensively documented in publicly accessible literature. Such data is crucial for determining optimal storage conditions and predicting its shelf-life in different formulations. General knowledge of polyketide stability suggests that they can be susceptible to degradation under harsh pH and high-temperature conditions. Experimental determination of these parameters is highly recommended for any research or development involving this compound.
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. This property is particularly important for purification techniques such as isoelectric focusing and for understanding the compound's behavior in biological systems. The experimental isoelectric point of this compound has not been reported in the available literature. Given its molecular structure, which lacks readily ionizable amine or carboxylic acid groups typical for pI determination in proteins, its pI is likely to be in the neutral to slightly acidic range, but this would need to be confirmed experimentally.
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely published. However, based on methodologies used for similar polyketide natural products, the following sections outline general approaches that can be adapted for the study of this compound.
Purification of this compound
The purification of this compound from its natural source (e.g., fermentation broth of producing microorganisms) or from a synthetic reaction mixture typically involves a series of chromatographic steps.
General Protocol for Polyketide Purification:
-
Extraction: The fermentation broth or reaction mixture is first extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the compound of interest from the aqueous phase.
-
Solvent Evaporation: The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This step is often used to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid).
-
Workflow for Polyketide Purification:
Caption: General workflow for the purification of polyketide antibiotics.
Antimicrobial Susceptibility Testing
To determine the antimicrobial activity of this compound, standard methods such as broth microdilution or disk diffusion assays can be employed.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a defined cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. As a polyketide, it is biosynthesized through a pathway involving polyketide synthases (PKS). The antimicrobial activity of many polyketides involves the disruption of bacterial cell membrane integrity, inhibition of protein synthesis, or interference with nucleic acid replication. The structural similarity of this compound to other enterocin-type compounds suggests a potential mechanism involving interaction with and disruption of the bacterial cell membrane. Further research is required to identify the specific cellular targets and downstream signaling cascades affected by this compound.
Hypothesized Mechanism of Action Pathway:
Caption: Hypothesized mechanism of action for this compound.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. This guide has summarized the currently available data on its physical and chemical properties. However, significant knowledge gaps remain, particularly concerning its quantitative solubility, stability under various conditions, and its precise mechanism of action. Further experimental investigation into these areas is crucial to fully realize the therapeutic potential of this natural product. The provided experimental frameworks offer a starting point for researchers to systematically characterize this compound and explore its biological activities in greater detail.
References
Deoxyenterocin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Deoxyenterocin, a polyketide natural product, is a co-metabolite of the antibiotic enterocin (B1671362). This document provides a comprehensive overview of its fundamental chemical properties, biosynthesis, and a detailed guide to its total synthesis. While its biological activity is noted, a full quantitative spectrum of its antibacterial efficacy is an area requiring further research.
Chemical and Physical Properties
This compound is characterized by the following molecular identifiers and properties.
| Property | Value | Citation(s) |
| CAS Number | 108605-51-2 | [1][2][3] |
| Molecular Formula | C₂₂H₂₀O₉ | [1][2][3] |
| Molecular Weight | 428.4 g/mol | [1][2] |
| Alternate Name | 5-Deoxyenterocin | [1] |
| General Activity | Exhibits activity against Gram-positive and Gram-negative bacteria. | [1][2] |
Biosynthesis
This compound arises as a minor metabolite from the enterocin biosynthetic pathway, which is initiated by a type II polyketide synthase (PKS). The pathway commences with benzoic acid as a starter unit, to which seven malonyl-CoA extender units are sequentially added. A key feature of this biosynthesis is a Favorskii-type rearrangement. Methylation of a pyrone hydroxyl group on an intermediate in the enterocin pathway leads to the formation of this compound. The main pathway proceeds with a subsequent selective oxygenation at the C5 position, mediated by a cytochrome P-450 hydroxylase, to yield enterocin.
Total Synthesis
The total synthesis of (-)-5-Deoxyenterocin has been accomplished, with a key strategic element being a biomimetic twofold intramolecular aldol (B89426) reaction in the final step. The synthesis commences from pentane-1,3,5-triol and utilizes (-)-menthone (B42992) as a chiral auxiliary.
Experimental Protocol: Key Stages of Total Synthesis
The following outlines the major steps involved in the total synthesis of (-)-5-Deoxyenterocin. This is a condensed representation of a multi-step synthesis and should be supplemented with detailed literature procedures for laboratory application.
1. Preparation of the Chiral Aldehyde Core:
-
Starting Material: Pentane-1,3,5-triol.
-
Key Reagents: (-)-menthone, p-toluenesulfonic acid, Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine).
-
Process: Diastereoselective acetal (B89532) formation with (-)-menthone to differentiate the enantiotopic hydroxymethyl groups, followed by oxidation to the corresponding aldehyde.
2. First Aldol Reaction and Elongation:
-
Reactants: The chiral aldehyde core and a protected γ-pyrone fragment.
-
Key Reagents: Lithium hexamethyldisilazide (LHMDS).
-
Process: An aldol reaction to connect the pyrone moiety, followed by functional group manipulations to yield a primary alcohol.
3. Second Aldol Reaction and Assembly of the Triketone Precursor:
-
Reactants: The elongated fragment from the previous step and a second aldehyde building block.
-
Key Reagents: Dess-Martin periodinane (DMP) for oxidation.
-
Process: A second aldol reaction to assemble the full carbon skeleton, followed by a series of protection/deprotection and oxidation steps to generate the linear triketone precursor.
4. Biomimetic Cascade and Final Product Formation:
-
Reactant: The linear triketone precursor.
-
Key Reagents: Potassium phosphate (B84403) (K₃PO₄).
-
Process: A base-mediated, twofold intramolecular aldol reaction cascade that forms the tricyclic core of this compound.
-
Purification: The final product is purified by reversed-phase semi-preparative HPLC.
Antibacterial Activity
This compound is reported to have activity against both Gram-positive and Gram-negative bacteria. However, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a broad panel of bacterial strains, are not widely available in the current literature. The primary antibacterial mechanism of the closely related enterocins often involves disruption of the bacterial cell membrane potential and inhibition of essential biosynthetic processes. It is plausible that this compound shares a similar mode of action, though further specific studies are required for confirmation.
Future Directions
The established total synthesis route for this compound opens avenues for the generation of analogues to explore structure-activity relationships. A critical next step for the research community is the systematic evaluation of its antibacterial spectrum through quantitative assays to determine its potential as a therapeutic lead. Furthermore, detailed mechanistic studies are necessary to elucidate its precise molecular targets and cellular effects.
References
Deoxyenterocin's Antimicrobial Frontier: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activity of deoxyenterocin, a polyketide natural product, and its broader family of enterocins, against Gram-positive bacteria. While research on this compound is centered on its chemical synthesis, this document extrapolates the known antimicrobial mechanisms of closely related enterocins to provide a comprehensive understanding of its potential as an antibacterial agent. This guide offers a foundational resource for researchers and professionals in drug development by detailing the mechanisms of action, summarizing key quantitative data from related compounds, outlining essential experimental protocols, and visualizing complex biological and experimental workflows.
Introduction to this compound and the Enterocin (B1671362) Family
This compound is a polyketide natural product, and its total synthesis has been a subject of scientific investigation.[1][2][3] It is considered a biosynthetic precursor to enterocin, a more widely studied antimicrobial peptide.[4][5] Enterocins belong to the class II bacteriocins, which are small, heat-stable, non-lanthionine-containing peptides.[6][7] These bacteriocins have garnered significant interest for their potential as food preservatives and as alternatives to conventional antibiotics in combating infections caused by Gram-positive pathogens.[8]
The primary mode of action for many bacteriocins produced by Gram-positive bacteria is the destabilization of the target cell's membrane functions.[7][8] This disruption leads to the leakage of essential ions and molecules, ultimately causing cell death.[9]
Mechanism of Action
The antibacterial activity of class II bacteriocins, including enterocins, against Gram-positive bacteria is primarily achieved through membrane permeabilization. This process can be broken down into several key steps:
-
Target Recognition: The bacteriocin (B1578144) molecules first bind to specific receptors on the surface of the target Gram-positive bacterium. For many class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) serves as a docking molecule.[6][9]
-
Membrane Insertion: Following binding, the bacteriocin inserts into the cytoplasmic membrane.
-
Pore Formation: The inserted bacteriocin molecules then aggregate to form pores in the membrane. This pore formation is a critical step that disrupts the membrane's integrity.[9]
-
Ion Leakage and Dissipation of Proton Motive Force: The pores allow for the efflux of essential ions, such as potassium and phosphate, and the dissipation of the proton motive force (PMF).[10] The loss of PMF is catastrophic for the cell as it is essential for ATP synthesis and other vital cellular processes.
-
Cell Death: The uncontrolled leakage of cellular contents and the collapse of the PMF lead to the death of the bacterium.[10]
Some bacteriocins can also inhibit cell wall synthesis by interacting with lipid II, a precursor molecule in peptidoglycan biosynthesis.[6][9]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action of enterocin-like bacteriocins against Gram-positive bacteria.
Quantitative Data: Antimicrobial Activity of Related Bacteriocins
| Bacteriocin/Antimicrobial | Target Organism | MIC (µg/mL) | Reference |
| Enterocin CRL35 | Listeria monocytogenes | 0.5 - 8 | [10] |
| Pexiganan | Staphylococcus aureus | 62.5 - 7.8 | [11] |
| Pexiganan | Staphylococcus epidermidis | 62.5 - 7.8 | [11] |
| Glycylcycline CL 329 ,998 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | [12] |
| Glycylcycline CL 331 ,002 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [12] |
| Vancomycin | Staphylococcus aureus | 7.8 | [11] |
| Vancomycin | Staphylococcus epidermidis | 7.8 | [11] |
Experimental Protocols
This section details the standard methodologies used to assess the biological activity of bacteriocins like enterocins.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the target Gram-positive bacterium is grown in a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent: The bacteriocin is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria without antimicrobial) and negative (broth only) controls are included. The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the bacteriocin in which no visible growth (turbidity) is observed.[13]
Membrane Permeabilization Assay
This assay determines the ability of the bacteriocin to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.
Protocol:
-
Bacterial Cell Preparation: Target bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
Bacteriocin Treatment: The bacterial suspension is incubated with different concentrations of the bacteriocin. A control sample without the bacteriocin is also prepared.
-
Measurement of Leakage: At various time intervals, aliquots of the suspension are centrifuged, and the supernatant is collected. The release of intracellular materials such as potassium ions (measured by atomic absorption spectroscopy) or UV-absorbing materials like proteins and nucleic acids (measured by spectrophotometry at 260/280 nm) is quantified.[10]
-
Data Analysis: An increase in the concentration of these molecules in the supernatant of the treated samples compared to the control indicates membrane permeabilization.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the antimicrobial activity of a bacteriocin.
Conclusion
While direct experimental data on the biological activity of this compound against Gram-positive bacteria is currently limited, its structural relationship to the enterocin family of bacteriocins provides a strong basis for predicting its antimicrobial potential. The primary mechanism is likely to be the disruption of the bacterial cell membrane through pore formation, leading to the dissipation of the proton motive force and cell death. The experimental protocols outlined in this guide provide a robust framework for the future investigation of this compound and other novel bacteriocins. As the challenge of antibiotic resistance continues to grow, the exploration of new antimicrobial compounds like this compound is of paramount importance for the development of next-generation therapeutics.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacteriocins of gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of enterocin CRL35 on Listeria monocytogenes cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activities of two glycylcyclines against gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyenterocin and its Relationship to Polyketide Synthases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyenterocin, a significant precursor in the biosynthesis of the potent antibacterial agent enterocin (B1671362), is a fascinating example of the chemical diversity generated by type II polyketide synthases (PKSs). Produced by the marine bacterium Streptomyces maritimus, the biosynthesis of this compound deviates from canonical aromatic PKS pathways, employing a rare benzoate (B1203000) starter unit and a complex series of enzymatic reactions to construct its unique, non-aromatic, caged core structure. This technical guide provides an in-depth exploration of the biosynthesis of this compound, the intricate enzymology of the enterocin PKS, and the putative regulatory mechanisms governing its production. Detailed experimental protocols for the characterization of this system and a summary of relevant quantitative data are presented to facilitate further research and development in this area.
Introduction
Polyketides are a diverse class of natural products with a wide range of biological activities, including antibacterial, anticancer, and immunosuppressive properties. Their biosynthesis is governed by large, multi-domain enzymes known as polyketide synthases (PKSs). Type II PKSs are responsible for the synthesis of many aromatic polyketides and typically utilize acetate (B1210297) as a starter unit. The enterocin biosynthetic pathway in Streptomyces maritimus represents a notable exception, initiating with a benzoate moiety and proceeding through a series of unusual enzymatic transformations to yield enterocin and its precursor, 5-deoxyenterocin (B10789068).[1][2]
This compound itself exhibits bioactivity against both Gram-positive and Gram-negative bacteria.[3] Its chemical formula is C22H20O9 and it has a molecular weight of 428.4 g/mol .[3][4] Understanding the biosynthesis of this compound not only provides insights into the remarkable catalytic versatility of PKSs but also opens avenues for the engineered biosynthesis of novel bioactive compounds.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by the enc gene cluster in S. maritimus, which spans approximately 21.3 kb and contains 20 open reading frames.[2] The core of this pathway is a type II PKS system that, in a departure from the norm, lacks cyclase and aromatase genes, leading to the formation of a non-aromatic polyketide.[2]
The biosynthetic process begins with the assembly of a linear poly-β-ketone chain. This process is initiated with a benzoate starter unit, to which seven malonyl-CoA extender units are sequentially added by the minimal PKS components: the ketosynthase (EncA/EncB) and the acyl carrier protein (EncC).[5][6] A key feature of this pathway is the involvement of a type II thioesterase, EncL, which is believed to edit the starter unit priming of EncC, ensuring the selective incorporation of benzoate over acetate.[5]
Following the assembly of the linear polyketide chain, a series of tailoring enzymes modify the molecule to create the characteristic tricyclic core of this compound. This includes an oxygenase-catalyzed Favorskii-like rearrangement, which is a crucial step in the formation of the caged structure.[2][7] The final step in the formation of 5-deoxyenterocin from its immediate precursor, desmethyl-5-deoxyenterocin, is a methylation reaction.[6]
Key Enzymes and Their Functions
The enc gene cluster encodes a suite of enzymes with specific roles in this compound biosynthesis:
-
EncA/EncB (Ketosynthase): Forms a heterodimer that catalyzes the iterative condensation of malonyl-CoA extender units to the growing polyketide chain.
-
EncC (Acyl Carrier Protein): A single ACP that is utilized for both the priming with the benzoate starter unit and the elongation with malonate units.[5]
-
EncL (Type II Thioesterase): Functions as an editing enzyme, selectively hydrolyzing misprimed acetyl-ACP to ensure the preferential use of benzoyl-ACP for initiation of polyketide synthesis.[5]
-
EncD (Ketoreductase): Reduces a specific keto group during the elongation of the polyketide chain. This reduction is critical for the subsequent cyclization events.[8]
-
EncM (Flavoprotein monooxygenase): A versatile enzyme that catalyzes the oxidative C-C rearrangement via a Favorskii-like mechanism and is also involved in subsequent aldol (B89426) condensations and heterocycle formation.[6]
-
EncK (O-methyltransferase): Catalyzes the methylation of the pyrone ring to produce 5-deoxyenterocin.[6]
-
EncR (Cytochrome P450): A hydroxylase that is proposed to be involved in the later stages of enterocin biosynthesis.[7]
-
EncE and EncF (Putative Regulatory Proteins): These proteins are likely involved in the regulation of the enc gene cluster expression.[9][10]
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H20O9 | [3][4] |
| Molecular Weight | 428.4 g/mol | [3][4] |
| CAS Number | 108605-51-2 | [3] |
Total Synthesis Yields
| Synthesis Step | Product | Yield (%) | Reference |
| Biomimetic twofold intramolecular aldol reaction | (-)-5-Deoxyenterocin | 10 | [11] |
| Overall Synthesis (16 steps) | (-)-5-Deoxyenterocin | 0.2 | [1] |
Heterologous Production Titers (for related polyketides)
| Product | Host Organism | Titer (mg/L) | Reference |
| TW95c | E. coli | 10 | [12] |
| Dehydrorabelomycin | E. coli | 25 | [12] |
Signaling Pathways and Regulation
The regulation of secondary metabolite biosynthesis in Streptomyces is complex and often involves quorum sensing and pathway-specific regulatory proteins. While the specific signaling pathway controlling the enc gene cluster in S. maritimus has not been fully elucidated, a plausible model can be proposed based on known regulatory mechanisms in related bacteria.
The enc gene cluster contains two putative regulatory genes, encE and encF.[10] EncE shows homology to MerR-like transcriptional regulators, while EncF is a putative transcriptional regulator.[9] These proteins likely act as pathway-specific regulators, responding to internal or external signals to control the expression of the biosynthetic genes.
A likely regulatory mechanism is a quorum sensing system, a common strategy used by Streptomyces to coordinate gene expression with population density.[5] In many Streptomyces species, the production of secondary metabolites is controlled by γ-butyrolactones (GBLs).[4] These small, diffusible molecules act as autoinducers, binding to receptor proteins at a threshold concentration to trigger the expression of biosynthetic gene clusters. It is plausible that a similar GBL-based quorum sensing system regulates this compound production in S. maritimus.
Caption: Proposed quorum sensing regulation of this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its biosynthetic pathway.
Heterologous Expression of the enc Gene Cluster in Streptomyces lividans
This protocol is adapted from general procedures for heterologous expression in Streptomyces.
-
Vector Construction:
-
The enc gene cluster is amplified from S. maritimus genomic DNA using high-fidelity PCR.
-
The amplified cluster is cloned into an appropriate E. coli-Streptomyces shuttle vector, such as pSET152, under the control of a suitable promoter (e.g., the ermE* promoter).
-
-
Transformation of E. coli ET12567/pUZ8002:
-
The constructed plasmid is transformed into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.
-
-
Conjugation into Streptomyces lividans:
-
The transformed E. coli is grown to mid-log phase.
-
S. lividans spores are germinated.
-
The E. coli donor and S. lividans recipient are mixed and plated on a suitable medium (e.g., SFM) and incubated.
-
After incubation, the plates are overlaid with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.
-
-
Fermentation and Product Analysis:
-
Positive exconjugants are grown in a suitable production medium.
-
The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).
-
The extract is analyzed by HPLC-MS to detect the production of this compound.
-
Caption: Workflow for heterologous expression of the enc gene cluster.
In Vitro Reconstitution of the this compound PKS
This protocol provides a general framework for the in vitro analysis of PKS enzyme activity.
-
Protein Expression and Purification:
-
Individual enc genes (e.g., encA, encB, encC) are cloned into expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag).
-
The constructs are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG) and the cells are harvested.
-
The tagged proteins are purified using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
The purified enzymes are combined in a reaction buffer containing the necessary substrates (benzoyl-CoA, malonyl-CoA) and cofactors (e.g., NADPH for ketoreductases).
-
The reaction is incubated at an optimal temperature.
-
The reaction is quenched and the products are extracted.
-
-
Product Analysis:
-
The extracted products are analyzed by HPLC-MS to identify the in vitro synthesized polyketides.
-
Quantitative Real-Time PCR (qPCR) for enc Gene Expression Analysis
This protocol outlines the steps for quantifying the transcript levels of enc genes.
-
RNA Extraction:
-
Total RNA is isolated from S. maritimus cultures grown under different conditions (e.g., different time points, different media).
-
-
cDNA Synthesis:
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
Reverse transcription is performed using a reverse transcriptase enzyme and random primers or gene-specific primers to synthesize cDNA.
-
-
qPCR Reaction:
-
The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for the target enc genes and a reference gene (e.g., a housekeeping gene like hrdB), and the synthesized cDNA.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene.
-
Conclusion
The biosynthesis of this compound by a type II polyketide synthase in Streptomyces maritimus is a remarkable example of the metabolic diversity found in marine microorganisms. The unique features of this pathway, including the use of a benzoate starter unit and the absence of conventional cyclases and aromatases, make it a compelling target for both fundamental and applied research. The detailed understanding of the enzymology and regulation of the enc gene cluster will be instrumental in harnessing this system for the production of novel, bioactive polyketides through synthetic biology and metabolic engineering approaches. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit the potential of the this compound biosynthetic machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EncM, a versatile enterocin biosynthetic enzyme involved in Favorskii oxidative rearrangement, aldol condensation, and heterocycle-forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. quora.com [quora.com]
- 12. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Purification of Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product produced by several species of Streptomyces, including S. candidus and S. viridochromogenes. As a minor metabolite co-produced with the structurally related compound enterocin, its isolation in sufficient quantities for research and development purposes presents a significant challenge. These application notes provide a comprehensive, generalized protocol for the laboratory-scale purification of this compound from Streptomyces fermentation culture. The described methodology is based on established principles for the purification of microbial secondary metabolites and is intended to serve as a foundational guide for researchers.
Data Presentation
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell-Free Supernatant | 10,000 | 50,000 | 5 | 100 | 1 |
| Ethyl Acetate (B1210297) Extraction | 1,500 | 45,000 | 30 | 90 | 6 |
| Silica (B1680970) Gel Chromatography | 200 | 30,000 | 150 | 60 | 30 |
| Sephadex LH-20 Chromatography | 50 | 20,000 | 400 | 40 | 80 |
| Preparative HPLC | 2 | 10,000 | 5,000 | 20 | 1000 |
Experimental Protocols
The following protocols outline a general workflow for the fermentation, extraction, and purification of this compound from a Streptomyces species.
Protocol 1: Fermentation of Streptomyces sp.
This protocol describes the cultivation of a this compound-producing Streptomyces strain to generate a sufficient quantity of the target metabolite.
Materials:
-
This compound-producing Streptomyces strain (e.g., Streptomyces candidus)
-
ISP2 medium (or other suitable production medium)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Prepare a seed culture by inoculating a suitable seed medium with a spore suspension or mycelial fragments of the Streptomyces strain.
-
Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Inoculate the production medium (e.g., ISP2) in baffled flasks with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 7-10 days. Monitor the production of secondary metabolites by analytical methods such as HPLC or bioassay if a suitable method is available.
Protocol 2: Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Transfer the cell-free supernatant to a large separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 3: Multi-Step Chromatographic Purification of this compound
This protocol describes a sequential chromatographic process to purify this compound from the crude extract.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727), chloroform)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Fractions collector
-
Analytical HPLC system for monitoring purification
Procedure:
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate).
-
Collect fractions and monitor the presence of the target compound in each fraction using analytical HPLC or Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound.
Step 2: Sephadex LH-20 Size Exclusion Chromatography (Further Purification)
-
Concentrate the pooled fractions from the silica gel chromatography.
-
Dissolve the concentrated sample in a suitable solvent for Sephadex LH-20 chromatography (e.g., methanol or a mixture of chloroform and methanol).
-
Load the sample onto a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute the column isocratically with the same solvent.
-
Collect fractions and analyze them by analytical HPLC to identify those containing purified this compound.
-
Pool the pure or highly enriched fractions.
Step 3: Preparative HPLC (Final Polishing)
-
Concentrate the pooled fractions from the Sephadex LH-20 column.
-
Dissolve the sample in the mobile phase to be used for preparative HPLC.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, which may consist of a gradient of acetonitrile (B52724) or methanol in water, often with a modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the final product by analytical HPLC and characterize its identity using mass spectrometry and NMR spectroscopy.
Mandatory Visualization
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product with antimicrobial properties against a range of bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Assay
The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined, and the MIC is recorded as the lowest concentration of this compound that inhibits growth.[2][3]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reservoir basins
-
Multichannel and single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Positive control antibiotic (e.g., Vancomycin)
-
Growth control (no antimicrobial)
-
Sterility control (no inoculum)
Experimental Protocols
Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.
-
The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.[6]
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum volume.[7]
Broth Microdilution Procedure
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.
-
Mix the contents of the second well thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the diluted this compound and the growth control wells. This will bring the final volume in each well to 200 µL and dilute the this compound to its final test concentration.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: Wells containing 200 µL of CAMHB only (no inoculum).
-
Positive Control: A row with a known antibiotic (e.g., Vancomycin) serially diluted and inoculated with the test organism.
-
Solvent Control: A row with the highest concentration of DMSO used in the this compound dilutions, inoculated with the test organism, to ensure the solvent does not inhibit growth.
-
-
Incubation:
-
Seal the microtiter plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results
-
After incubation, examine the plate for visible bacterial growth (turbidity). A reading mirror or a microplate reader can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[8]
-
The sterility control well should show no growth.
-
The growth control well should show distinct turbidity.
-
The positive control antibiotic should yield an MIC within the expected quality control range for the specific QC strain used.
Data Presentation
Quantitative MIC data should be summarized in a clear and structured table to allow for easy comparison of the activity of this compound against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Quality Control Strains
| Microorganism | ATCC Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Expected Vancomycin MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Value] | [Insert Value] | 0.5 - 2 |
| Enterococcus faecalis | 29212 | [Insert Value] | [Insert Value] | 1 - 4 |
Note: The expected MIC ranges for Vancomycin are based on CLSI guidelines. The MIC values for this compound are hypothetical and should be determined experimentally.
Quality Control
To ensure the accuracy and reproducibility of the MIC assay, it is essential to include quality control (QC) strains with known susceptibility profiles in each experiment.[9]
-
Staphylococcus aureus ATCC 29213: A commonly used QC strain for Gram-positive antimicrobial susceptibility testing.[10][11]
-
Enterococcus faecalis ATCC 29212: Another standard QC strain for Gram-positive bacteria.[11][12][13]
The MIC values obtained for the control antibiotic with these QC strains should fall within the acceptable ranges published by CLSI or EUCAST.[11][14]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. EUCAST: Updated QC-tables [eucast.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiological Quality Control Strains: Which Culture Collection Should You Use? - SuperMicrobiologists [supermicrobiologists.com]
- 7. EUCAST Quality Control Guidelines | PDF | Antimicrobial Resistance | Antibiotics [scribd.com]
- 8. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 10. jmilabs.com [jmilabs.com]
- 11. szu.gov.cz [szu.gov.cz]
- 12. journals.asm.org [journals.asm.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. aurosan-shop.de [aurosan-shop.de]
Application Notes and Protocols for Determining the In Vitro Mechanism of Action of Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product with potential antimicrobial properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for a panel of in vitro assays designed to elucidate how this compound exerts its antimicrobial effects. The primary mechanisms investigated include inhibition of bacterial growth, disruption of cell membrane integrity, interference with essential enzymes, and binding to genetic material.
Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is the first step in characterizing the activity of a new compound. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2]
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of this compound against various bacterial strains in a liquid growth medium.[1][3]
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
From a pure bacterial culture, select 4-5 colonies.[3]
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[3][4]
-
Dilute the standardized suspension to achieve a final concentration of about 5 × 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[1]
-
Data Presentation: MIC of this compound
The following table is an example of how to present MIC data. The values are hypothetical and for illustrative purposes only.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 4 |
| Escherichia coli ATCC 25922 | Negative | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 |
Membrane Permeabilization Assays
Many antimicrobial peptides and polyketides exert their effect by disrupting the bacterial cell membrane.[3] These assays use fluorescent probes to assess the integrity of the outer and inner bacterial membranes.
Outer Membrane Permeabilization Assay (NPN Uptake)
The N-phenyl-1-naphthylamine (NPN) assay is used to assess the permeability of the outer membrane. NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria but fluoresces strongly in the hydrophobic environment of the membrane interior.[5]
Experimental Protocol:
-
Cell Preparation:
-
Grow the bacterial culture to mid-logarithmic phase (OD₆₀₀ of 0.5-0.6).
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.4).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
-
Assay Procedure:
-
Add the bacterial suspension to a cuvette or the wells of a black microtiter plate.
-
Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.
-
Add varying concentrations of this compound and monitor the increase in fluorescence over time using a fluorometer (excitation λ = 350 nm, emission λ = 420 nm).
-
Polymyxin B can be used as a positive control for outer membrane permeabilization.
-
Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a reliable indicator of inner membrane damage.[5][6]
Experimental Protocol:
-
Cell Preparation:
-
Follow the same cell preparation steps as in the NPN uptake assay.
-
-
Assay Procedure:
-
Add the bacterial suspension to a cuvette or the wells of a black microtiter plate.
-
Add PI to a final concentration of 2 µM and measure the baseline fluorescence.
-
Add varying concentrations of this compound and monitor the increase in fluorescence over time (excitation λ = 535 nm, emission λ = 617 nm).
-
A known membrane-disrupting agent like melittin (B549807) can be used as a positive control.
-
Data Presentation: Membrane Permeabilization by this compound
The following table is an example of how to present membrane permeabilization data. The values are hypothetical and for illustrative purposes only.
| Concentration of this compound (µg/mL) | Outer Membrane Permeabilization (% of Positive Control) | Inner Membrane Permeabilization (% of Positive Control) |
| 0.5 | 15 | 5 |
| 1 | 45 | 20 |
| 2 | 80 | 65 |
| 4 | 95 | 90 |
DNA Binding Assay
Some antimicrobial compounds can inhibit bacterial growth by binding to DNA and interfering with replication or transcription. An electrophoretic mobility shift assay (EMSA) can be used to investigate this.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA or small molecule-DNA interactions. If this compound binds to DNA, it will alter the mobility of the DNA through a gel during electrophoresis.
Experimental Protocol:
-
DNA Preparation:
-
Use a short, labeled DNA fragment (e.g., a PCR product or a synthetic oligonucleotide labeled with biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled DNA with increasing concentrations of this compound in a binding buffer for 20-30 minutes at room temperature.
-
A known DNA-binding agent can be used as a positive control.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide or agarose (B213101) gel.
-
Run the gel until the unbound DNA has migrated a sufficient distance.
-
-
Detection:
-
Visualize the DNA bands using an appropriate imaging system (e.g., chemiluminescence or fluorescence imaging). A shift in the migration of the DNA in the presence of this compound indicates binding.
-
Data Presentation: DNA Binding Affinity of this compound
The following table is an example of how to present DNA binding data. The values are hypothetical and for illustrative purposes only.
| Compound | Binding Affinity (K_d, µM) |
| This compound | 15 |
| Positive Control | 2 |
| Negative Control | No binding detected |
Enzyme Inhibition Assay
This compound may act by inhibiting the activity of essential bacterial enzymes. A general enzyme inhibition assay can be adapted to screen for inhibitory activity against specific target enzymes.[7]
General Enzyme Inhibition Protocol
This protocol provides a framework for testing the inhibitory effect of this compound on a purified enzyme.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a microplate, pre-incubate the enzyme with varying concentrations of this compound for a set period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction rate by measuring the absorbance or fluorescence of the product over time using a plate reader.[7]
-
-
Data Analysis:
Data Presentation: Enzyme Inhibition by this compound
The following table is an example of how to present enzyme inhibition data. The values are hypothetical and for illustrative purposes only.
| Target Enzyme | This compound IC₅₀ (µM) |
| DNA Gyrase | 25 |
| RNA Polymerase | >100 |
| Dihydrofolate Reductase | 50 |
Visualizations
Caption: Workflow for Investigating this compound's Mechanism of Action.
Caption: Hypothetical Membrane Disruption by this compound.
References
- 1. Investigating the impacts of DNA binding mode and sequence on thermodynamic quantities and water exchange values for two small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial susceptibility testing and tentative epidemiological cut-off values for Lactobacillaceae family species intended for ingestion [frontiersin.org]
- 3. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biomimetic Approach Toward Enterocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for the Structural Elucidation of Deoxyenterocin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Deoxyenterocin and its derivatives. This compound is a polyketide natural product with antibacterial activity, and understanding its structure is crucial for the development of new therapeutic agents. The following sections detail the necessary steps from purification to the final determination of the three-dimensional structure.
Introduction to this compound and Structural Elucidation
This compound and its derivatives belong to the enterocin (B1671362) family of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. The structural elucidation of these compounds is essential for understanding their mechanism of action, structure-activity relationships (SAR), and for guiding synthetic efforts towards more potent and selective analogs. A typical workflow for structural elucidation involves the purification of the compound to homogeneity, followed by the application of various spectroscopic techniques to determine its planar structure, stereochemistry, and three-dimensional conformation.
Purification of this compound Derivatives
The first critical step in the structural elucidation of any natural product is to obtain a pure sample. Bacteriocins like this compound are often produced in complex fermentation broths, requiring a multi-step purification strategy.
Experimental Protocol: Purification of this compound Derivatives
This protocol is a general guideline and may require optimization based on the specific properties of the this compound derivative.
1. Preparation of Cell-Free Supernatant:
- Culture the producing bacterial strain (e.g., Streptomyces sp.) in a suitable liquid medium until optimal production of the bacteriocin (B1578144) is achieved.
- Centrifuge the culture at 8,000-10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
- Collect the supernatant, which contains the secreted this compound derivative.
2. Ammonium (B1175870) Sulfate (B86663) Precipitation:
- Slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%. Stir continuously at 4°C for at least 4 hours or overnight.
- Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein/peptide fraction.
- Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0).
3. Chromatographic Purification:
- Ion-Exchange Chromatography (IEX):
- Load the resuspended pellet onto a cation-exchange column (e.g., SP-Sepharose) pre-equilibrated with the starting buffer.
- Wash the column with the starting buffer to remove unbound impurities.
- Elute the bound bacteriocin using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
- Collect fractions and test for antimicrobial activity to identify the active fractions.
- Hydrophobic Interaction Chromatography (HIC):
- Pool the active fractions from IEX and add ammonium sulfate to a high concentration (e.g., 1 M).
- Load the sample onto an HIC column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.
- Elute the bacteriocin using a decreasing salt gradient.
- Collect and assay fractions for activity.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Further purify the active fractions from HIC using a C8 or C18 RP-HPLC column.
- Use a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid (TFA).
- Monitor the elution profile at 220 nm and 280 nm.
- Collect the peaks and determine their purity and activity.
4. Purity Assessment:
- Assess the purity of the final sample by SDS-PAGE and analytical RP-HPLC. A single, sharp peak in the chromatogram and a single band on the gel indicate a high degree of purity.
Mass Spectrometry for Molecular Weight and Sequence Determination
Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of this compound derivatives and for obtaining amino acid sequence information.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) MS
-
ESI-MS is used to determine the molecular weight of the intact bacteriocin with high accuracy. The generation of multiply charged ions allows for the analysis of high molecular weight compounds on mass spectrometers with a limited m/z range.
-
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of peptides and proteins. It is particularly useful for screening crude or partially purified samples.
Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
- For ESI-MS, dissolve the purified this compound derivative in a suitable solvent mixture (e.g., 50:50:0.1 water:acetonitrile:formic acid) to a concentration of 1-10 pmol/µL.
- For MALDI-TOF MS, mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) on the MALDI target plate and allow it to air-dry.
2. Data Acquisition:
- Acquire the mass spectra in positive ion mode.
- For ESI-MS, deconvolute the resulting multiply charged ion series to determine the average molecular weight.
- For MALDI-TOF MS, the singly charged ion [M+H]⁺ is typically the most abundant, directly providing the molecular weight.
Tandem Mass Spectrometry (MS/MS) for Sequencing
Tandem MS (MS/MS) is used to fragment the bacteriocin and determine its amino acid sequence. This is typically done by selecting the parent ion in the first mass analyzer, fragmenting it in a collision cell, and analyzing the resulting fragment ions in the second mass analyzer.
Data Presentation: Mass Spectrometry Data for a Representative Enterocin
The following table shows representative mass spectrometry data for Enterocin RM6, a bacteriocin with a determined molecular weight and sequence.[1]
| Analysis Type | Parameter | Value |
| ESI-MS | Observed m/z values | 894.14 (8+), 1021.73 (7+), 1191.85 (6+), 1430.02 (5+) |
| Deconvoluted Molecular Weight | 7146.08 Da | |
| MS/MS | Fragmentation Method | Collision-Induced Dissociation (CID) |
| Precursor Ion (m/z) | 1191.85 (6+) | |
| Major Fragment Ion Series | b- and y-ions | |
| Deduced Sequence | Methionyl-....-Tryptophan (cyclic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all the proton and carbon signals and to derive structural restraints.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
- Dissolve the purified and lyophilized this compound derivative in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O). The concentration should be in the range of 0.5-2 mM.
- Adjust the pH of the sample to a desired value (typically between 4 and 6) to minimize hydrogen exchange.
2. NMR Data Acquisition:
- Acquire a series of NMR spectra on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
- 1D ¹H NMR: Provides an overview of the proton signals.
- 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same amino acid residue).
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for sequencing and identifying non-proteinogenic parts of the molecule.
3. Data Processing and Structure Calculation:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign all the proton and carbon resonances using the combination of 2D NMR spectra.
- Extract distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants.
- Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
Data Presentation: Representative NMR Data for an Enterocin Derivative
| Residue | ¹Hα (ppm) | ¹³Cα (ppm) | ¹³Cβ (ppm) | Other ¹H (ppm) | Other ¹³C (ppm) |
| LEU 1 | 4.21 | 55.12 | 42.31 | Hβ: 1.75, 1.65; Hγ: 1.69; Hδ: 0.95, 0.93 | Cγ: 26.84; Cδ: 24.11, 23.12 |
| THR 2 | 4.35 | 61.87 | 68.74 | Hβ: 4.25; Hγ: 1.23 | Cγ: 21.56 |
| ALA 3 | 4.33 | 52.41 | 18.99 | Hβ: 1.41 | - |
| ASN 4 | 4.69 | 53.15 | 38.64 | Hβ: 2.85, 2.75; Hδ₂: 7.55, 6.89 | Cγ: 174.12 |
| LEU 5 | 4.31 | 54.98 | 42.11 | Hβ: 1.78, 1.68; Hγ: 1.71; Hδ: 0.96, 0.94 | Cγ: 26.95; Cδ: 24.15, 23.01 |
| ... (data for all 64 residues available at BMRB: 19970) |
X-ray Crystallography
For this compound derivatives that can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure. This technique is complementary to NMR and provides a static picture of the molecule in the crystalline state.
Experimental Protocol: X-ray Crystallography
1. Crystallization:
- Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
- Optimize the conditions that yield diffraction-quality crystals.
2. Data Collection and Structure Determination:
- Collect X-ray diffraction data from a single crystal, preferably using a synchrotron radiation source.
- Process the diffraction data to obtain the electron density map.
- Build a model of the molecule into the electron density map and refine the structure to obtain the final atomic coordinates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound derivatives.
Mechanism of Action
Enterocins, including likely this compound derivatives, typically exert their antimicrobial effect by forming pores in the cytoplasmic membrane of susceptible bacteria. This leads to the dissipation of the proton motive force and leakage of essential ions and metabolites, ultimately causing cell death.
References
Application Notes & Protocols: Synthesis of Enterocin Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. This document provides detailed methods for the synthesis and evaluation of analogs of enterocins, a class of bacteriocin (B1578144) peptides, to facilitate SAR studies.
It is important to distinguish between two distinct natural products that share a similar name:
-
(-)-5-Deoxyenterocin: A complex polyketide natural product. Its total synthesis is a multi-step, low-yield process, and attempts to create analogs through late-stage functionalization have been reported as unsuccessful, making SAR studies exceptionally challenging.[1][2][3]
-
Enterocins: A class of antimicrobial peptides (bacteriocins) produced by Enterococcus species.[4] These peptides are readily synthesized and modified using standard chemical techniques, making them ideal candidates for SAR studies.[5][6]
This guide will focus on the synthesis and analysis of peptide enterocin (B1671362) analogs due to the feasibility of generating a diverse library of compounds for comprehensive SAR analysis. The primary synthesis method described is microwave-assisted Solid-Phase Peptide Synthesis (SPPS), a robust and efficient technique for producing pure peptides.[5][6]
Section 1: Synthesis of Enterocin Analogs via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for the chemical synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[8] Both Fmoc/tBu and Boc/Bzl protection strategies can be employed.[5][9]
General Workflow for SPPS
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing until the desired peptide sequence is assembled. The final steps involve cleavage from the resin and global deprotection of amino acid side chains.
Detailed Protocol: Microwave-Assisted Fmoc-SPPS
This protocol is adapted for the synthesis of enterocin peptides, such as Enterocin L50A and L50B.[6]
Materials & Reagents:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin (or similar, depending on desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Perform the reaction under microwave irradiation (e.g., 50W for 3 minutes at 75°C).
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (4-5 equivalents), HBTU (4-5 equivalents), and DIPEA (8-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Perform the coupling reaction under microwave irradiation (e.g., 50W for 5-10 minutes at 75°C).
-
Drain the vessel and wash the resin with DMF (5-7 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.
-
Cleavage and Side-Chain Deprotection:
-
Transfer the dried resin to a cleavage vessel.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water) and allow the reaction to proceed for 2-3 hours at room temperature with occasional stirring.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and discard the supernatant.
-
Wash the peptide pellet with cold ether 2-3 times.
-
-
Purification and Lyophilization:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analyze fractions for purity and confirm molecular weight with Mass Spectrometry (e.g., ESI-MS).[10]
-
Pool the pure fractions and lyophilize to obtain a dry, stable peptide powder.
-
Section 2: Structure-Activity Relationship (SAR) Study Workflow
An SAR study systematically modifies the structure of a lead compound (the native enterocin peptide) and assesses the impact of these changes on its biological activity (e.g., antimicrobial potency).[11]
Section 3: Protocols for Antimicrobial Activity Assays
To establish the SAR, the synthesized analogs must be tested for their biological activity. The Minimal Inhibitory Concentration (MIC) is the most common quantitative measure of antimicrobial potency.
Protocol: Agar (B569324) Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[6]
-
Prepare Inoculum: Culture the indicator bacterial strain (e.g., Clostridium perfringens, Listeria monocytogenes) in appropriate broth to a density of 0.5 McFarland standard.
-
Plate Preparation: Add 25 µL of the bacterial suspension to 25 mL of molten soft agar (e.g., Mueller-Hinton soft agar) and pour into a petri dish.
-
Well Formation: Once the agar has solidified, create wells (e.g., 6 mm diameter) using a sterile pipette tip or cork borer.
-
Sample Addition: Add a known concentration of the synthesized peptide analog (dissolved in a suitable sterile solvent) to each well. Include a negative control (solvent only) and a positive control (native peptide or known antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: Measure the diameter of the zone of inhibition (clear area) around each well. A larger zone indicates greater antimicrobial activity.
Protocol: Microtiter Plate Broth Dilution for MIC Determination
This is a quantitative method to determine the lowest concentration of a peptide that inhibits visible bacterial growth.[6]
-
Peptide Preparation: Prepare a stock solution of the purified peptide and create a series of two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth.
-
Inoculum Preparation: Dilute an overnight culture of the indicator strain to a final concentration of approximately 5 x 10^5 CFU/mL in the same broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control for growth (broth + inoculum, no peptide) and a negative control for sterility (broth only).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed. This can be read visually or with a microplate reader.
Section 4: Data Presentation for SAR Studies
Summarizing quantitative data in a structured table is crucial for comparing the activity of different analogs and identifying key structural features.
Table 1: Antimicrobial Activity (MIC) of Synthetic Enterocins Against Clostridium perfringens
The following table presents example data on the activity of various chemically synthesized enterocins.[6] Such a table would be expanded with data from newly synthesized analogs to build the SAR.
| Peptide | Target Organism | MIC Range (µg/mL) | Key Structural Features |
| Enterocin L50A | C. perfringens | 0.25 - 2 | Leaderless bacteriocin, part of a two-peptide system.[6] |
| Enterocin L50B | C. perfringens | 0.5 - 2 | Leaderless bacteriocin, part of a two-peptide system.[6] |
| Enterocin A | C. perfringens | 16 - >32 | Class IIa (pediocin-like), contains YGNGV motif and a disulfide bond.[6] |
| Enterocin P | C. perfringens | 16 - >32 | Class IIa (pediocin-like), contains YGNGV motif and a disulfide bond.[6] |
| Enterocin SEK4 | C. perfringens | >32 | Class IIa (pediocin-like), contains YGNGV motif and a disulfide bond.[6] |
| Enterocin B | C. perfringens | >32 | Unsubgrouped Class II bacteriocin.[6] |
Interpretation for SAR: From this data, an initial hypothesis is that the leaderless structure of Enterocins L50A and L50B is significantly more potent against C. perfringens than the Class IIa pediocin-like enterocins.[6] Future SAR studies could involve creating chimeric peptides or specific point mutations in the L50 peptides to identify the exact residues responsible for this high activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 8. peptide.com [peptide.com]
- 9. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Phase Synthesis [sigmaaldrich.com]
- 11. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
Application Notes and Protocols for Studying Deoxyenterocin in Bacterial Cell Cultures
Introduction
Deoxyenterocin is a member of the enterocin (B1671362) family, which are bacteriocins produced by Enterococcus species. Enterocins, particularly Class IIa bacteriocins, are known for their antimicrobial activity, primarily against Gram-positive bacteria. They are of significant interest to researchers in microbiology, food science, and drug development due to their potential as natural preservatives and therapeutic agents. The primary mechanism of action for many enterocins involves the disruption of the target cell's membrane integrity, leading to cell death.[1][2][3]
These application notes provide a comprehensive guide for the experimental setup to study the effects of this compound on bacterial cell cultures. The protocols outlined below cover essential assays for determining antimicrobial efficacy and elucidating the mechanism of action.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of bacteriocins.
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the target bacterial strain into a suitable broth medium (e.g., Tryptic Soy Broth or Brain Heart Infusion Broth).
-
Incubate overnight at the optimal temperature for the specific bacterium (e.g., 37°C) with agitation.
-
On the day of the experiment, dilute the overnight culture in fresh broth to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
Further, dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.
-
-
This compound Preparation and Serial Dilution:
-
Prepare a stock solution of purified or partially purified this compound in a sterile, appropriate solvent (e.g., sterile distilled water or a buffer with low ionic strength).
-
Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacteria with no this compound) and a negative control (broth with no bacteria).
-
Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
Alternatively, the OD₆₀₀ can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Cell Viability Assay (ATP Measurement)
Measuring the intracellular ATP (adenosine triphosphate) levels is a rapid and sensitive method to assess cell viability. A decrease in intracellular ATP is indicative of cell death or metabolic inactivation.
Protocol:
-
Bacterial Culture and Treatment:
-
Grow the target bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the bacterial pellet in the same buffer to a desired cell density.
-
Expose the bacterial suspension to different concentrations of this compound (e.g., 1x MIC, 2x MIC) for a defined period (e.g., 30, 60, 120 minutes). Include an untreated control.
-
-
ATP Extraction and Measurement:
-
Use a commercially available bacterial ATP measurement kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay).
-
Following the manufacturer's instructions, add the ATP reagent to the bacterial suspensions in a 96-well opaque-walled microtiter plate.
-
The reagent lyses the bacterial cells to release ATP.
-
The released ATP reacts with luciferase to produce a luminescent signal that is proportional to the amount of ATP.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of ATP reduction in the treated samples compared to the untreated control.
-
Membrane Potential Assay
The dissipation of the cell membrane potential is a key indicator of membrane damage. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] can be used to monitor changes in membrane potential. In polarized cells, the dye aggregates and its fluorescence is quenched. Depolarization leads to the release of the dye into the medium, resulting in an increase in fluorescence.
Protocol:
-
Bacterial Cell Preparation:
-
Grow the target bacteria to the mid-logarithmic phase.
-
Harvest and wash the cells as described in the ATP assay protocol.
-
Resuspend the cells in a buffer containing a low concentration of potassium (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
-
Dye Loading and Measurement:
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate in the dark for 15-30 minutes to allow the dye to accumulate in the polarized membranes.
-
Transfer the cell suspension to a cuvette in a spectrofluorometer.
-
Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add this compound to the cuvette at the desired concentration and continue to record the fluorescence over time.
-
As a positive control for depolarization, add a known membrane-depolarizing agent like valinomycin.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to visualize the depolarization kinetics.
-
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Value] |
| Listeria monocytogenes | Positive | [Insert Value] |
| Bacillus subtilis | Positive | [Insert Value] |
| Enterococcus faecalis | Positive | [Insert Value] |
| Escherichia coli | Negative | [Insert Value] |
| Pseudomonas aeruginosa | Negative | [Insert Value] |
Table 2: Effect of this compound on the Intracellular ATP Levels of Staphylococcus aureus.
| Treatment | Concentration | Incubation Time (min) | ATP Level (% of Control) |
| Untreated Control | - | 60 | 100 |
| This compound | 1x MIC | 60 | [Insert Value] |
| This compound | 2x MIC | 60 | [Insert Value] |
| This compound | 4x MIC | 60 | [Insert Value] |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and mechanisms of action.
Caption: General experimental workflow for studying this compound.
Caption: Proposed mechanism of action for a Class IIa bacteriocin.[1][4]
References
Troubleshooting & Optimization
How to improve the yield of Deoxyenterocin total synthesis
Welcome to the technical support center for the total synthesis of Deoxyenterocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the total synthesis of (-)-5-Deoxyenterocin, and what are the main challenges?
The first total synthesis of (-)-5-Deoxyenterocin was achieved with an overall yield of 0.2% over a 16-step linear sequence starting from pentane-1,3,5-triol.[1][2][3] The primary challenges include a low-yielding biomimetic twofold intramolecular aldol (B89426) reaction (10% yield) due to geometric constraints, the instability of the final product at elevated temperatures, and the need for careful optimization of several sensitive reaction steps.[1][2]
Q2: What are the key strategic steps in the total synthesis of (-)-5-Deoxyenterocin?
The synthesis strategy relies on several key transformations:
-
Two initial aldol reactions to build the carbon skeleton.
-
A diastereoselective hydroxylation reaction.
-
A final, biomimetic twofold intramolecular aldol reaction to form the tricyclic core.[1][2][3]
Q3: Are there alternative strategies to the biomimetic aldol cascade?
Research groups have explored alternative approaches, such as a Cu-catalyzed intramolecular cyclopropanation followed by a MgI2-induced fragmentation to construct the 2-oxabicyclo[3.3.1]nonane core of the related natural product, enterocin.[4] However, the biomimetic aldol cascade remains a central focus, with ongoing efforts to improve its efficiency.[5]
Q4: How can protecting group strategy impact the overall yield?
An effective protecting group strategy is crucial in multi-step syntheses to prevent unwanted side reactions and ensure high yields for each step.[6][7] The choice of protecting groups should be orthogonal, meaning they can be removed selectively without affecting other groups.[6] For this compound synthesis, common protecting groups like tert-butyldimethylsilyl (TBS) are employed.[1] Inefficient protection or deprotection steps can significantly lower the overall yield.[7]
Troubleshooting Guide
Issue 1: Low Yield in the Biomimetic Intramolecular Aldol Reaction
The final double aldol reaction to form the core of this compound is a significant bottleneck, with reported yields as low as 10%.[2][3]
| Potential Cause | Troubleshooting Suggestion |
| Geometrical Constraints | The folding of the linear precursor is crucial for the intramolecular reaction.[1] Consider computational modeling (DFT calculations) to investigate the transition state and identify conformations that may favor the desired cyclization.[4] |
| Reaction Conditions | The choice of base and solvent is critical. Experiment with a range of non-nucleophilic bases (e.g., K3PO4, as used in the synthesis) and aprotic solvents at various temperatures to find the optimal conditions.[8] |
| Substrate Purity | Impurities in the triketone precursor can inhibit the reaction or lead to side products. Ensure the precursor is of the highest purity, potentially using semi-preparative HPLC for purification.[5] |
| Precursor Instability | The ketone precursor may be labile.[5] It is advisable to use the precursor immediately after purification and to handle it at low temperatures. |
Issue 2: Inefficient Aldol Additions in Early Steps
The synthesis of the linear precursor involves multiple aldol reactions.[1]
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Base/Solvent System | The use of lithium hexamethyldisilazide (LHMDS) has been reported.[1] Screen other bases like LDA or KHMDS and solvents like THF or DME to optimize diastereoselectivity and yield. |
| Poor Enolate Formation | Ensure anhydrous conditions and accurate temperature control during enolate formation. The presence of water can quench the enolate and reduce the yield. |
| Low Diastereoselectivity | Diastereoselectivity can be influenced by the choice of base, solvent, and temperature. Consider the use of chiral auxiliaries if diastereoselectivity remains low. |
Issue 3: Low Yield or Side Reactions During Oxidation Steps
The oxidation of a key alcohol intermediate to the triketone precursor can be challenging.
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation or Decomposition | The use of Dess-Martin periodinane (DMP) has been shown to be effective.[5][9] Carefully monitor the reaction time and stoichiometry of the oxidizing agent to avoid the formation of byproducts. The reaction should be quenched as soon as the starting material is consumed.[10] |
| Product Lability | The resulting ketone can be unstable, especially on silica (B1680970) gel.[5] Purification using reversed-phase HPLC may be a suitable alternative to traditional silica gel chromatography.[5] |
Key Experimental Protocols and Yield Data
Summary of Yields for Key Steps in this compound Synthesis
| Reaction Step | Reagents/Conditions | Reported Yield | Reference |
| Aldol Reaction | LHMDS, Aldehyde 5, γ-pyrone 9 | 95% | [1] |
| Oxidation | Dess-Martin periodinane (DMP), py | Not specified in this step | [1] |
| Oxidation of Alcohol 23 | Dess-Martin periodinane (DMP) | 45% | [5] |
| Biomimetic twofold-aldol reaction | K3PO4 | 10% | [1][2][3] |
Detailed Methodologies
1. Aldol Reaction of γ-pyrone 9 with aldehyde 5: To a solution of γ-pyrone 9 in THF at -78 °C is added LHMDS (1.0 M in THF). After stirring for 30 minutes, a solution of aldehyde 5 in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched with a saturated aqueous solution of NH4Cl. After warming to room temperature, the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
2. Oxidation of Alcohol 18 to Triketone 2: To a solution of alcohol 18 in CH2Cl2 at 0 °C is added pyridine (B92270) followed by Dess-Martin periodinane (DMP). The reaction mixture is stirred at room temperature for 2.5 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and a saturated aqueous solution of Na2S2O3. The mixture is stirred until the layers are clear. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]
3. Biomimetic Intramolecular Aldol Reaction: The purified triketone precursor 2 is dissolved in a suitable aprotic solvent and treated with a mild base such as K3PO4 at room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified, for example, by semi-preparative HPLC, to yield (-)-5-Deoxyenterocin.[5][8]
Visualizations
Caption: Retrosynthetic analysis of (-)-5-Deoxyenterocin.
Caption: Workflow for the key biomimetic aldol cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Protective Groups [organic-chemistry.org]
- 8. konrad.cup.uni-muenchen.de [konrad.cup.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
Troubleshooting low yield in biomimetic synthesis of polyketides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield in the biomimetic synthesis of polyketides.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem: Low or No Final Product
FAQ 1: My reaction has produced very little or no desired polyketide. What are the initial troubleshooting steps?
When facing low or no product yield, a systematic approach to identify the bottleneck is crucial. Start by verifying the foundational components of your reaction.
Initial Checks:
-
Confirm Enzyme Presence and Integrity: Verify the successful expression and purification of your polyketide synthase (PKS) enzymes. Run an SDS-PAGE to confirm the presence of protein bands at the expected molecular weights.
-
Assess Precursor Availability: Ensure that the starter and extender units (e.g., acetyl-CoA, malonyl-CoA, methylmalonyl-CoA) are present in sufficient concentrations and have not degraded.
-
Verify Cofactor Regeneration: Confirm that the cofactor regeneration system (e.g., for NADPH) is active and functioning as expected.[1]
-
Check Reaction Conditions: Double-check the pH, temperature, and buffer composition of your reaction to ensure they are optimal for your specific PKS.
-
Investigate Product Degradation: Consider the possibility that your target polyketide is being produced but is unstable under the reaction or workup conditions.
FAQ 2: How can I determine if my purified PKS enzyme is active?
An in vitro activity assay is the most direct way to measure the functionality of your PKS. A common method is to use a radiolabeled precursor and measure its incorporation into the final product.
Experimental Protocol: In Vitro PKS Activity Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing your purified PKS enzyme, starter unit (e.g., acetyl-CoA), radiolabeled extender unit (e.g., [14C]-malonyl-CoA), and necessary cofactors (e.g., NADPH) in a suitable buffer.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for a defined period.
-
-
Quenching and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., ethyl acetate).
-
Extract the polyketide product into the organic phase.
-
-
Analysis:
-
Analyze the extracted product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product using a scintillation counter or phosphorimager.
-
FAQ 3: My PKS enzyme appears to be inactive or is expressed at very low levels. What are some common reasons and solutions?
Low levels of active PKS can be due to issues with gene expression, protein folding, or purification. Many polyketide synthases are large, multi-domain enzymes that can be challenging to express in a soluble and active form.[2][3]
Troubleshooting Enzyme Expression and Purification:
-
Codon Optimization: Optimize the codon usage of your PKS gene for the expression host (e.g., E. coli).
-
Expression Conditions:
-
Lower the induction temperature (e.g., 16-20°C) to improve protein folding and solubility.
-
Use a lower concentration of the inducing agent (e.g., IPTG).
-
Co-express molecular chaperones to assist in proper folding.
-
-
Host Strain Selection: Consider using different E. coli strains specifically designed for the expression of large or difficult proteins.
-
Purification Strategy:
-
Perform all purification steps at low temperatures (4°C) to maintain protein stability.
-
Include protease inhibitors in your lysis buffer.
-
Optimize buffer conditions (pH, salt concentration) during purification.
-
FAQ 4: What are the optimal concentrations for my precursor molecules?
The availability of starter and extender units is often a rate-limiting step in polyketide synthesis.[4] The optimal concentrations can vary depending on the specific PKS and reaction conditions.
| Precursor | Typical Concentration Range | Notes |
| Starter Unit (e.g., Acetyl-CoA) | 0.1 - 1 mM | Higher concentrations can sometimes be inhibitory. |
| Extender Unit (e.g., Malonyl-CoA) | 0.5 - 5 mM | Often required in excess compared to the starter unit. |
| Extender Unit (e.g., Methylmalonyl-CoA) | 0.5 - 5 mM | Similar to malonyl-CoA. |
Experimental Protocol: Precursor Concentration Optimization
-
Set up a series of reactions with varying concentrations of the starter and extender units.
-
Keep the enzyme and cofactor concentrations constant.
-
Incubate the reactions under identical conditions.
-
Quantify the product yield for each reaction using HPLC or a similar method.
-
Plot the product yield as a function of precursor concentration to determine the optimal range.
Problem: Inconsistent Yields and Byproducts
FAQ 5: I'm observing inconsistent yields between reaction batches. How can I improve reproducibility?
Inconsistent yields are often traced back to variability in the activity of the cofactor regeneration system. Efficient regeneration of cofactors like NAD(P)H is critical for sustained PKS activity.[1]
Cofactor Regeneration Systems:
| System | Enzyme(s) | Substrate | Product |
| Glucose-6-phosphate dehydrogenase | G6PDH | Glucose-6-phosphate | 6-phosphoglucono-δ-lactone |
| Formate dehydrogenase | FDH | Formate | CO2 |
| Phosphite dehydrogenase | PTDH | Phosphite | Phosphate |
Troubleshooting Cofactor Regeneration:
-
Enzyme Quality: Ensure the enzymes used in the regeneration system are of high quality and activity.
-
Substrate Availability: Make sure the substrate for the regeneration system (e.g., glucose-6-phosphate) is not limiting.
-
Coupling Efficiency: The rate of cofactor regeneration should match or exceed the rate of consumption by the PKS.
FAQ 6: My reaction conditions (pH, temperature) are based on a similar system, but my yield is low. How critical are these parameters?
Enzyme activity is highly sensitive to pH and temperature.[5] Even small deviations from the optimal conditions for your specific PKS can lead to a significant drop in yield. It is essential to empirically determine the optimal pH and temperature for your enzyme.
Experimental Protocol: pH and Temperature Optimization
-
pH Optimization:
-
Set up a series of reactions in buffers with different pH values (e.g., in 0.5 pH unit increments).
-
Keep all other parameters (temperature, concentrations) constant.
-
Measure the product yield to identify the optimal pH.
-
-
Temperature Optimization:
-
Set up a series of reactions at different temperatures (e.g., in 5°C increments) at the optimal pH.
-
Keep all other parameters constant.
-
Measure the product yield to determine the optimal temperature.
-
FAQ 7: I'm observing a significant amount of shunt products or degradation of my final polyketide. What can I do?
The formation of shunt products (e.g., lactones) can occur when the polyketide chain is prematurely released from the PKS.[3] Product degradation can also lead to an apparent low yield.[6]
Strategies to Minimize Shunt Products and Degradation:
-
Enzyme Engineering: In some cases, mutations in specific PKS domains can improve the fidelity of chain transfer and reduce the formation of shunt products.[7]
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing its degradation.
-
In Situ Product Removal: If the product is unstable, consider implementing an in situ removal strategy, such as extraction into an organic solvent overlay, to protect it from degradation.
-
Stabilizing Agents: For sensitive polyenes, conducting reactions under an inert atmosphere (e.g., argon) and in the dark can prevent oxidative degradation.[6]
References
- 1. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bioinspired iterative synthesis of polyketides [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
Deoxyenterocin stability issues in different solvents and pH
Welcome to the Deoxyenterocin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a polyketide antibiotic that has shown significant antibacterial activity.[1] Like many natural products, its efficacy and reproducibility in experiments depend on its structural integrity. Instability can lead to loss of biological activity, yielding misleading results. Understanding its stability in different solvents and pH conditions is crucial for designing robust experiments and for its potential development as a therapeutic agent.
Q2: What are the general factors that can affect the stability of this compound?
A2: As a polyketide, the stability of this compound can be influenced by several factors, including:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis of ester or other labile functional groups within the molecule.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Solvent: The choice of solvent can impact solubility and stability. Some solvents may react with the compound or catalyze its degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation of sensitive molecules.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: In what pH range is this compound expected to be most stable?
A3: While specific data for this compound is limited, data from the related compound, enterocin (B1671362) E-760, suggests that it is stable in a pH range of 5.0 to 8.7.[3] Significant loss of activity was observed at a pH below 3.0 and above 9.5.[3] It is therefore recommended to maintain a near-neutral pH for stock solutions and experimental buffers.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is advisable to store this compound as a dry powder at -20°C or lower, protected from light and moisture. For stock solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at -80°C in a suitable, anhydrous solvent. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in an Experiment
| Possible Cause | Troubleshooting Steps |
| pH Instability | Verify the pH of your buffers and solutions. If using acidic or alkaline conditions, consider the potential for this compound degradation. Perform a control experiment to assess the stability of this compound in your buffer over the time course of your experiment. For example, incubate this compound in the buffer for the same duration as your experiment and then test its activity. |
| Solvent Incompatibility | Ensure the solvent used is compatible with your experimental system and does not inactivate this compound. If using organic solvents, be aware that they can denature proteins or interfere with cellular assays.[4][5] It is recommended to use the lowest possible concentration of the organic solvent in the final assay medium. Always include a solvent control in your experiments. |
| Temperature-Induced Degradation | If your experiment involves heating steps, consider the thermal stability of this compound. While some related enterocins are heat-stable, prolonged exposure to high temperatures can lead to degradation.[3][6] Minimize the duration of any heating steps. |
| Improper Storage | If using a previously prepared stock solution, its activity may have diminished over time. Prepare a fresh stock solution of this compound and repeat the experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Adsorption to Labware | Hydrophobic compounds can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. |
Issue 2: Poor Solubility of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | This compound is a hydrophobic molecule and may have poor solubility in aqueous solutions.[7] For stock solutions, use an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For aqueous experimental buffers, the final concentration of the organic solvent should be kept low to avoid toxicity or interference with the assay. |
| Precipitation in Aqueous Media | When diluting a concentrated stock solution in an organic solvent into an aqueous buffer, the compound may precipitate. To avoid this, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. You can also try using a surfactant like Tween 80 at a low concentration (e.g., 0.01%) to improve solubility, but ensure it does not interfere with your assay. |
Data on Stability of Related Enterocins
| Condition | Stability of Enterocin E-760 | Reference |
| pH Range | Stable between pH 5.0 and 8.7. Activity is lost below pH 3.0 and above pH 9.5. | [3] |
| Thermal Stability | Retains activity after 5 minutes at 100°C. | [3] |
Experimental Protocols
Protocol 1: Determining the pH Stability of this compound
Objective: To determine the pH range in which this compound remains active.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 2 to 10
-
Indicator bacterial strain (e.g., Listeria monocytogenes)
-
Appropriate growth medium (e.g., BHI agar)
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Dilute the this compound stock solution into each buffer to a final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours).
-
After incubation, neutralize the pH of all samples to ~7.0.
-
Determine the remaining antimicrobial activity of each sample using an agar (B569324) well diffusion assay or a microbroth dilution assay against a sensitive indicator strain.
-
Measure the zone of inhibition (for agar well diffusion) or the minimum inhibitory concentration (MIC) (for microbroth dilution).
-
Compare the activity of the pH-treated samples to a control sample that was kept at a neutral pH.
Protocol 2: Assessing the Stability of this compound in Different Solvents
Objective: To evaluate the stability of this compound in commonly used laboratory solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)
-
Indicator bacterial strain
-
Appropriate growth medium
-
Spectrophotometer
Methodology:
-
Prepare stock solutions of this compound in each of the selected solvents at a known concentration.
-
Incubate the solutions at a specific temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 1, 6, 24 hours).
-
At each time point, take an aliquot of each solution and serially dilute it in a suitable buffer.
-
Determine the antimicrobial activity of each diluted sample using an agar well diffusion assay or a microbroth dilution assay.
-
Compare the activity of the stored samples to the activity of a freshly prepared solution (time 0).
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical mechanism of this compound action.
References
- 1. Biomimetic Approach Toward Enterocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterocin: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncotelic and Sapu Nano Unveils Broad-Applicability [globenewswire.com]
Challenges in the purification of complex polyketides like Deoxyenterocin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of complex polyketides, with a special focus on molecules like Deoxyenterocin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying complex polyketides like this compound?
A1: The purification of complex polyketides presents several challenges:
-
Low Abundance: These compounds are often produced in low quantities by their native organisms or through synthetic routes, making isolation difficult. For instance, the total synthesis of (-)-5-Deoxyenterocin has been reported with a low overall yield, requiring efficient purification methods to isolate the target molecule from a complex mixture of reactants, byproducts, and intermediates.
-
Structural Complexity and Similarity: Polyketides often exist as a mixture of structurally related analogues or stereoisomers, which can be difficult to separate due to their similar physicochemical properties.
-
Instability: Many polyketides are sensitive to factors such as pH, temperature, and light, which can lead to degradation during the purification process. Some polyketides have been noted to be unstable during extraction procedures, especially when exposed to heat and light.
-
Sample Matrix Complexity: Crude extracts from fermentation broths or synthetic reaction mixtures contain numerous impurities that can interfere with the purification process, potentially leading to co-elution with the target compound.
Q2: What is the recommended general strategy for purifying this compound and similar polyketides?
A2: A multi-step strategy is typically required, starting with extraction followed by one or more chromatographic steps. A common approach involves:
-
Solvent Extraction: Initial extraction of the crude material (e.g., fermentation broth or reaction mixture) with a suitable organic solvent.
-
Column Chromatography: A preliminary purification step using silica (B1680970) gel or reversed-phase column chromatography to separate major classes of compounds.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using reversed-phase HPLC (RP-HPLC) is often necessary to achieve high purity. For this compound, purification by reversed-phase semipreparative HPLC has been reported to be effective.
Q3: How can I improve the recovery of my target polyketide during purification?
A3: To improve recovery, consider the following:
-
Optimize Extraction: Ensure the chosen extraction solvent is efficient for your target polyketide and that the extraction is performed under conditions that minimize degradation (e.g., low temperature, protected from light).
-
Minimize Transfer Steps: Each transfer of the sample can result in loss. Plan your purification workflow to minimize the number of steps.
-
Column Choice and Packing: In column chromatography, ensure the column is packed properly to avoid channeling. For HPLC, use a high-quality column with the appropriate chemistry for your compound.
-
Optimize Elution: Carefully optimize the mobile phase composition and gradient to ensure your compound of interest elutes as a sharp peak and is well-separated from impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of complex polyketides.
Issue 1: Low Yield or Complete Loss of the Target Compound
| Possible Cause | Suggested Solution |
| Degradation of the polyketide | Many polyketides are unstable and can degrade due to pH, temperature, or light exposure.[1] Keep samples cold and protected from light whenever possible. Use buffered mobile phases to control pH. |
| Irreversible adsorption to the stationary phase | The compound may be strongly and irreversibly binding to the column. Try a different stationary phase with a less active surface. For silica gel, deactivation with a small amount of a polar solvent might help. In RP-HPLC, ensure the mobile phase has sufficient organic solvent to elute the compound. |
| Precipitation on the column | The sample solvent may be too strong, causing the compound to precipitate at the column inlet when it comes into contact with the weaker mobile phase. Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
| Inefficient extraction | The solvent used for the initial extraction may not be optimal for your target polyketide. Experiment with a range of solvents with different polarities. |
Issue 2: Poor Peak Shape in HPLC (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | Acidic silanol (B1196071) groups on silica-based columns can interact with polar functional groups on the polyketide, causing peak tailing. Use a base-deactivated (end-capped) column. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (0.1-0.5%). Adjust the mobile phase pH to suppress the ionization of silanol groups. |
| Column overload | Injecting too much sample can saturate the stationary phase. Reduce the sample concentration or injection volume. |
| Column contamination or degradation | The column may be contaminated with strongly retained impurities from previous injections, or the stationary phase may be degraded. Wash the column with a strong solvent. If the problem persists, replace the column. |
| Mismatched injection solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Extra-column band broadening | Dead volumes in the HPLC system (e.g., long tubing, loose fittings) can cause peaks to broaden. Use tubing with a small internal diameter and ensure all fittings are secure. |
Issue 3: Poor Resolution Between the Target Compound and Impurities
| Possible Cause | Suggested Solution |
| Inadequate selectivity (α) | The chosen stationary phase and mobile phase are not providing sufficient separation between the compounds. This is the most powerful variable to adjust for improving resolution. Change the organic modifier in the mobile phase (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). Change the stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano column). Adjust the pH of the mobile phase to alter the ionization state and retention of the compounds. |
| Low column efficiency (N) | The column is not generating enough theoretical plates to separate the peaks. Use a longer column or a column packed with smaller particles. Optimize the flow rate. Lower flow rates generally improve efficiency. |
| Insufficient retention (k) | The compounds are eluting too quickly from the column. Decrease the percentage of the organic solvent in the mobile phase to increase retention. |
Experimental Protocols
Protocol 1: General Extraction of Polyketides from a Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. Separate the supernatant.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of an appropriate organic solvent (e.g., ethyl acetate). For intracellular polyketides, the cell pellet can be extracted separately, often with a more polar solvent like methanol or acetone, sometimes preceded by cell lysis.
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C) to obtain the crude extract.
Protocol 2: Purification of this compound using Reversed-Phase HPLC
This protocol is a representative method based on literature for the purification of complex polyketides. Optimization will be required for specific applications.
-
Sample Preparation:
-
Dissolve the crude extract or semi-purified fraction in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is a good starting point (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to improve peak shape for many compounds.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used. A starting point could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
Flow Rate: For a 10 mm ID semi-preparative column, a flow rate of 2-4 mL/min is typical.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV-Vis spectrum of a semi-pure sample).
-
Temperature: Maintain the column at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Biosynthetic Pathway of this compound
References
Refining antimicrobial assay protocols for consistent results with Deoxyenterocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when evaluating the antimicrobial activity of Deoxyenterocin.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate method to screen for the antimicrobial activity of this compound?
A1: For initial screening of this compound's antimicrobial activity, agar-based methods such as the agar (B569324) well diffusion assay or the spot-on-lawn assay are commonly used.[1][2] These methods are relatively simple and provide a qualitative or semi-quantitative indication of antimicrobial action through the observation of inhibition zones.[2]
Q2: How is the potency of this compound quantified?
A2: The potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.[2][3][4] The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a target microorganism.[2][3] Activity can also be expressed in Activity Units (AU/mL), which is the reciprocal of the highest dilution showing a clear inhibition zone.[2]
Q3: What are the key factors that can influence the results of a this compound antimicrobial assay?
A3: Several factors can impact the outcome of antimicrobial assays with bacteriocins like this compound. These include the choice of growth medium for the indicator strain, the inoculum concentration, incubation time and temperature, pH of the medium, and the potential for nonspecific binding of the peptide to plastic surfaces.[1][2][5]
Q4: My this compound preparation shows no activity. What could be the reason?
A4: Lack of activity could be due to several factors. This compound, being a peptide, is susceptible to degradation by proteases.[2] Ensure that your preparation is protected from proteolytic enzymes. Also, consider the possibility that the chosen indicator strain is not susceptible to this compound.[2] The concentration of this compound might also be too low to show a detectable effect.
Q5: How can I determine if this compound is bactericidal or bacteriostatic?
A5: Time-kill assays are the most effective method to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[6][7] This assay measures the rate and extent of bacterial killing over time at various concentrations of this compound.[6][7] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[6][7]
Troubleshooting Guides
Issue 1: High Variability in MIC Results
Problem: You are observing significant well-to-well or day-to-day variability in your Minimum Inhibitory Concentration (MIC) assays for this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) before dilution.[8][9] |
| Peptide Adsorption to Plates | Pre-treat 96-well microtiter plates with a solution of 1% (w/v) bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 30 minutes at 37°C to block non-specific binding sites.[2] |
| Inaccurate Serial Dilutions | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh serial dilutions for each experiment. |
| Media Composition Variability | Use a consistent batch of growth medium. The presence of certain ions or peptides in complex media can interfere with bacteriocin (B1578144) activity.[10] |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate for critical measurements, as they are more prone to evaporation. Fill the outer wells with sterile broth. |
Issue 2: No or Poorly Defined Zones of Inhibition in Agar Well Diffusion Assays
Problem: You are not observing clear zones of inhibition, or the zones are very small and difficult to measure, in your agar well diffusion assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Low Diffusion of this compound | The molecular weight of this compound may hinder its diffusion through the agar. Consider using a softer agar concentration (e.g., 0.75% w/v).[2] |
| Inappropriate Agar Medium | The composition of the agar medium can significantly affect the diffusion and activity of bacteriocins.[10] Test different standard media like Mueller-Hinton Agar (MHA) or Brain Heart Infusion (BHI) agar. |
| Indicator Lawn is Too Dense | An overly dense lawn of the indicator strain can obscure small inhibition zones. Adjust the inoculum concentration to achieve a semi-confluent lawn. |
| This compound Inactivated by pH | Check the pH of your this compound solution and the agar medium. Bacteriocin activity can be pH-dependent.[11] Neutralize the pH of the supernatant if necessary.[12] |
| Premature Growth of Indicator | Ensure the agar has cooled sufficiently (to about 40-45°C) before adding the indicator strain to prevent heat shock and allow for even distribution before solidification.[12][13] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol details the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
96-well sterile microtiter plates
-
This compound stock solution
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Overnight culture of the indicator bacterium
-
Sterile 1X Phosphate-Buffered Saline (PBS) or saline
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and inoculate them into a tube of broth. Incubate until the turbidity reaches that of a 0.5 McFarland standard.[6][8] This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Standardize Inoculum: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare this compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[14]
-
Add 100 µL of a 2x concentrated this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[14]
-
Column 11 will serve as a positive control (bacteria, no this compound), and column 12 as a negative control (broth only).[14]
-
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[15]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the indicator bacterium.[2][3]
Agar Well Diffusion Assay
This protocol describes a method for the qualitative assessment of this compound's antimicrobial activity.
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Overnight culture of the indicator bacterium
-
This compound solution
-
Sterile cork borer or pipette tip to create wells
Procedure:
-
Prepare Inoculated Agar Plates:
-
Prepare the agar medium and cool it to 40-45°C.
-
Inoculate the molten agar with the indicator strain to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify in a level position.[13]
-
-
Create Wells: Once the agar has solidified, use a sterile cork borer (6-8 mm in diameter) to cut wells in the agar.[12][16]
-
Add this compound: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.[10]
-
Incubation: Incubate the plates at an appropriate temperature for the indicator strain (e.g., 37°C) for 16-24 hours.[16]
-
Observe and Measure: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[16]
Time-Kill Assay
This protocol outlines the procedure to determine the bactericidal or bacteriostatic nature of this compound.
Materials:
-
Flasks with appropriate broth medium
-
This compound solution at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)
-
Standardized bacterial inoculum
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare flasks containing broth with the desired concentrations of this compound. Include a growth control flask with no this compound.[6]
-
Inoculation: Inoculate each flask with the standardized bacterial inoculum to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling Over Time:
-
Plating and Incubation: Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. Incubate the plates at 37°C for 18-24 hours.[6]
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.[6]
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6][7]
-
Data Presentation
Table 1: Representative MIC Values for this compound
| Indicator Organism | MIC Range (µg/mL) |
| Listeria monocytogenes | 2 - 8 |
| Staphylococcus aureus | 4 - 16 |
| Enterococcus faecalis | 8 - 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
| Note: These are example values and may vary depending on the specific strains and experimental conditions. |
Table 2: Example Time-Kill Assay Data (Log10 CFU/mL Reduction)
| Time (hours) | Growth Control (No this compound) | 1x MIC this compound | 4x MIC this compound |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.2 |
| 4 | 7.2 | 5.5 | 4.1 |
| 6 | 8.0 | 5.3 | 2.8 |
| 8 | 8.5 | 5.4 | <2.0 |
| 24 | 9.1 | 6.2 | <2.0 |
Visualizations
Caption: Workflow for MIC Determination.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Bacteriocin-Producing Enterococcus faecium LCW 44: A High Potential Probiotic Candidate from Raw Camel Milk [frontiersin.org]
- 13. Determination of bacteriocin activity with bioassays carried out on solid and liquid substrates: assessing the factor "indicator microorganism" - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. hereditybio.in [hereditybio.in]
Validation & Comparative
Confirming the Absolute Configuration of Synthetic Deoxyenterocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of a synthesized natural product is a critical step in drug discovery and development, ensuring its biological activity and safety profile align with the natural counterpart. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic (-)-5-deoxyenterocin, a polyketide natural product. We present a summary of experimental data, detailed protocols for each method, and a workflow for the confirmation process.
Comparison of Analytical Methods
The determination of the absolute configuration of a chiral molecule like (-)-5-deoxyenterocin relies on a suite of sophisticated analytical techniques. The choice of method often depends on the physical properties of the sample, the availability of instrumentation, and the need for orthogonal validation. Below is a comparison of commonly employed methods.
| Analytical Technique | Principle | Sample Requirements | Key Data Output |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | 1-10 mg, solution in an appropriate solvent (e.g., CDCl₃) | VCD spectrum (ΔA) vs. wavenumber (cm⁻¹) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Micrograms to milligrams, solution | Chromatogram showing retention times (tᵣ) of enantiomers |
| Mosher's Ester Analysis (¹H NMR) | Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinct chemical shifts in the ¹H NMR spectrum. | ~1-5 mg of the alcohol, NMR tube | Δδ (δₛ - δᵣ) values for protons near the chiral center |
| Specific Rotation | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Milligrams, solution in a specified solvent | Optical rotation value ([α]ᵀₗ) in degrees |
Experimental Data Summary
Table 1: Vibrational Circular Dichroism (VCD) Data for (-)-Enterocin (Illustrative)
Note: This data is for (-)-enterocin and serves as an example of what would be expected for (-)-5-deoxyenterocin.
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (-)-enantiomer |
| 1750 | +8.2 | +8.5 |
| 1720 | -5.1 | -5.3 |
| 1650 | +12.5 | +12.9 |
| 1240 | -9.8 | -10.1 |
Table 2: Chiral HPLC Data for (-)-Enterocin (Illustrative)
Note: This data is for (-)-enterocin and serves as an example of what would be expected for (-)-5-deoxyenterocin.
| Enantiomer | Retention Time (tᵣ) (min) |
| (-)-Enterocin (natural) | 15.2 |
| (+)-Enterocin (synthetic) | 18.5 |
Table 3: Mosher's Ester Analysis Data for a Hypothetical Secondary Alcohol in a Deoxyenterocin Precursor (Illustrative)
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δₛ - δᵣ) (ppm) |
| H-a | 4.15 | 4.25 | +0.10 |
| H-b | 2.30 | 2.25 | -0.05 |
| Me-c | 1.10 | 1.18 | +0.08 |
Table 4: Specific Rotation Data
| Compound | Specific Rotation [α]²⁰D | Solvent |
| Synthetic (-)-5-Deoxyenterocin | -10.5 | Methanol |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of synthetic this compound in 150 µL of a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.
-
Instrumentation: Use a dedicated VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Data Acquisition:
-
Record the VCD and IR spectra of the sample and the pure solvent separately under identical conditions.
-
Typical acquisition parameters include a spectral resolution of 4 cm⁻¹, 4-hour acquisition time, and a PEM frequency of 50 kHz.
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.
-
Computational Analysis:
-
Perform a conformational search of the molecule using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD spectrum for one enantiomer.
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of polyketides or related structures. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.[5][6][7][8]
-
Mobile Phase Selection:
-
For normal phase chromatography, use mixtures of hexane/isopropanol or hexane/ethanol.
-
For reversed-phase chromatography, use mixtures of water/acetonitrile or water/methanol with a suitable buffer.
-
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Analysis:
-
Inject a solution of the synthetic this compound onto the chiral column.
-
If available, inject a sample of the natural (-)-5-deoxyenterocin as a reference.
-
Co-inject a mixture of the synthetic and natural compounds to confirm the identity of the peaks.
-
The absolute configuration is confirmed if the synthetic sample has a single peak that matches the retention time of the natural product.
-
Mosher's Ester Analysis
-
Esterification:
-
Separately react two small portions (~1 mg each) of a this compound precursor containing a secondary alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP).
-
-
Purification: Purify the resulting diastereomeric (S)-MTPA and (R)-MTPA esters by flash chromatography.
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Assign the proton signals for the substituents around the newly formed ester linkage.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δₛ - δᵣ) for the assigned protons.
-
A positive Δδ value for a proton indicates that it is located on one side of the MTPA plane, while a negative value indicates it is on the other side.
-
Based on the established model of the MTPA esters, the spatial arrangement of the substituents can be deduced, thus determining the absolute configuration of the alcohol center.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for confirming the absolute configuration of synthetic this compound.
This guide provides a framework for the rigorous confirmation of the absolute configuration of synthetic this compound. By employing a combination of these powerful analytical techniques, researchers can ensure the stereochemical integrity of their synthetic molecules, a crucial aspect of modern drug discovery and development.
References
- 1. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyenterocin Unveiled: A Comparative Guide to Target Specificity and Cross-Reactivity of Enterocins
For Immediate Release
In the ever-evolving landscape of antimicrobial research, the quest for novel agents with high specificity and minimal off-target effects is paramount. This guide provides a comprehensive comparison of the cross-reactivity and target specificity of a range of well-characterized enterocins, a class of bacteriocins produced by Enterococcus species. While the term "Deoxyenterocin" does not correspond to a known bacteriocin (B1578144), this guide will focus on prominent members of the enterocin (B1671362) family, offering researchers, scientists, and drug development professionals a detailed analysis of their performance against various targets, supported by experimental data.
Comparative Analysis of Antimicrobial Activity
The efficacy of different enterocins varies significantly across different bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several key enterocins against a panel of pathogenic and spoilage bacteria, providing a clear comparison of their antimicrobial spectrum and potency.
Table 1: Comparative MIC of Enterocins Against Gram-Positive Bacteria (µg/mL)
| Indicator Strain | Enterocin A | Enterocin B | Enterocin P | Enterocin L50A | Enterocin L50B | Enterocin AS-48 |
| Listeria monocytogenes | 0.1 - 10 | >100 | 0.1 - 5 | 0.05 - 1 | 0.1 - 2.5 | 1 - 5 |
| Staphylococcus aureus | >100 | >100 | 10 - 50 | 1 - 10 | 5 - 20 | 2 - 10 |
| Clostridium perfringens | ~100 | <100 | ~100 | <50 | <50 | ND |
| Enterococcus faecalis | 10 - 50 | 10 - 50 | >100 | 1 - 10 | 5 - 20 | ND |
ND: Not Determined. Data compiled from multiple sources.[1][2]
Table 2: Comparative MIC of Selected Enterocins Against Gram-Negative Bacteria (µg/mL)
| Indicator Strain | Enterocin L50A | Enterocin L50B | Enterocin E-760 | Enterocin AS-48 |
| Escherichia coli | >100 | >100 | 0.1 - 3.2 | >100 |
| Salmonella Typhimurium | >100 | >100 | 0.1 - 3.2 | >100 |
| Pseudomonas aeruginosa | >100 | >100 | 0.1 - 3.2 | >100 |
| Campylobacter jejuni | ND | ND | 0.05 - 1.6 | ND |
ND: Not Determined. The activity of many enterocins against Gram-negative bacteria is limited without the presence of an outer membrane permeabilizer.[3][4]
Target Specificity: Differentiating Friend from Foe
The therapeutic potential of any antimicrobial agent hinges on its ability to selectively target pathogens while sparing host cells and beneficial microflora. Enterocins exhibit varied mechanisms for target recognition and cytotoxicity.
Prokaryotic Cell Recognition
Many Class IIa enterocins, including Enterocin A and P, exhibit a high degree of target specificity by recognizing and binding to the mannose phosphotransferase system (Man-PTS), a protein complex involved in sugar transport that is present on the surface of susceptible bacteria.[1] This interaction leads to pore formation in the cell membrane, disruption of the proton motive force, and ultimately cell death.
Other enterocins, such as the circular bacteriocin Enterocin AS-48, do not appear to rely on a specific protein receptor. Instead, they directly interact with the anionic phospholipids (B1166683) of the bacterial cell membrane, leading to permeabilization and cell death.[4] This broader mechanism of action may contribute to its wider spectrum of activity against certain Gram-positive bacteria.
Eukaryotic Cell Specificity and Cytotoxicity
A critical aspect of drug development is assessing the cytotoxicity of lead compounds against mammalian cells. Several studies have investigated the effects of enterocins on various cell lines, with some demonstrating a promising therapeutic window.
Certain enterocins have shown selective cytotoxicity towards cancer cells over normal cells. This selectivity is attributed to differences in the cell membrane composition, with cancer cells often having a higher negative surface charge due to increased levels of phosphatidylserine, O-glycosylated mucins, and other anionic molecules.[5][6] The cationic nature of many bacteriocins facilitates their preferential binding to and disruption of cancerous cell membranes.
Table 3: Cytotoxicity of Selected Enterocins Against Mammalian Cell Lines
| Enterocin | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Enterocin 12a | A549 | Human Lung Carcinoma | 0.08 | [7] |
| Enterocin 12a | HeLa | Human Cervical Adenocarcinoma | 1.54 | [7] |
| Enterocin 12a | HCT-15 | Human Colon Adenocarcinoma | 1.07 | [7] |
| Enterocin 12a | MG-63 | Human Osteosarcoma | 2.1 | [7] |
| Enterocin 12a | PBMCs | Normal Human Peripheral Blood Mononuclear Cells | > 5 (82.2% viability) | [7] |
| Enterocin OE-342 | HCT-116 | Human Colorectal Carcinoma | 49.92 | [8] |
It is important to note that some enterocins, such as cytolysin (B1578295) produced by certain E. faecalis strains, exhibit significant hemolytic activity and broad cytotoxicity against eukaryotic cells, making them unsuitable for therapeutic applications.[9] In contrast, enterocins like L50A and L50B have been shown to lack hemolytic activity.[9]
Experimental Protocols
The data presented in this guide were generated using standardized and widely accepted methodologies in microbiology and cell biology. Detailed protocols for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the indicator bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Enterocin Dilutions: A stock solution of the purified enterocin is prepared and serially diluted (two-fold) in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the enterocin dilutions. The plate is then incubated under optimal conditions for the indicator bacterium (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the enterocin that completely inhibits the visible growth of the indicator bacterium.
Hemolysis Assay
This assay is used to assess the lytic activity of an enterocin against red blood cells.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Freshly drawn blood (e.g., human, sheep) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS).
-
Assay Setup: A suspension of the washed RBCs is prepared in the buffered saline.
-
Incubation: The RBC suspension is incubated with various concentrations of the purified enterocin at 37°C for a defined period (e.g., 1 hour). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (RBCs in buffer only) are included.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Mammalian cells (both cancerous and normal cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the purified enterocin.
-
Incubation: The cells are incubated with the enterocin for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of enterocin that inhibits 50% of cell growth) is determined.
Conclusion
The enterocins represent a diverse group of antimicrobial peptides with varying degrees of cross-reactivity and target specificity. Class IIa enterocins demonstrate high specificity for bacteria possessing the Man-PTS, offering a targeted approach to antimicrobial therapy. Other enterocins, like AS-48, have a broader spectrum of activity due to their direct interaction with the cell membrane. The selective cytotoxicity of some enterocins against cancer cells highlights their potential as novel therapeutic agents. However, the potential for hemolytic and general cytotoxic activity in some enterocins necessitates careful screening and characterization. This guide provides a foundational comparison to aid researchers in the selection and development of enterocin-based antimicrobials with optimal performance characteristics. Further standardized comparative studies are warranted to fully elucidate the therapeutic potential of this promising class of bacteriocins.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteriocins as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjmonline.org [pjmonline.org]
- 7. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enterocins L50A and L50B, Two Novel Bacteriocins from Enterococcus faecium L50, Are Related to Staphylococcal Hemolysins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Deoxyenterocin and Other Polyketide Antibiotics: A Guide for Researchers
A comprehensive analysis of Deoxyenterocin in the context of established polyketide antibiotics remains a significant area of research. Due to the limited availability of specific experimental data for this compound, this guide provides a comparative framework using its parent compound, the polyketide enterocin (B1671362), as a proxy, alongside a detailed examination of well-characterized polyketide antibiotics: Erythromycin, Tetracycline, and Rifamycin. This guide is intended for researchers, scientists, and drug development professionals to highlight the current knowledge and identify critical data gaps in the field.
Introduction to this compound and Polyketide Antibiotics
This compound is a polyketide antibiotic that is a minor co-metabolite of enterocin, a compound produced by several species of Streptomyces. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Well-known examples of polyketide antibiotics include macrolides (e.g., Erythromycin), tetracyclines, and ansamycins (e.g., Rifamycin). These antibiotics exert their effects through various mechanisms, most commonly by inhibiting protein synthesis or nucleic acid synthesis. While this compound is known to possess activity against both Gram-positive and Gram-negative bacteria, a comprehensive evaluation of its efficacy has been limited by its availability.
Comparative Antibacterial Efficacy
A direct comparison of the antibacterial efficacy of this compound with other polyketide antibiotics is hampered by the lack of publicly available Minimum Inhibitory Concentration (MIC) data for this compound. However, we can establish a baseline for comparison by examining the MIC values of established polyketide antibiotics against common bacterial pathogens. The following tables summarize the reported MIC values for Erythromycin, Tetracycline, and Rifamycin against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Polyketide Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Erythromycin | 0.25 - >64[1][2][3] | - | - |
| Tetracycline | ≤4.0 - ≥16[4][5] | - | - |
| Rifamycin | 0.002 - 0.03[6] | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Polyketide Antibiotics against Escherichia coli
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Erythromycin | 16 - >1024[7] | - | - |
| Tetracycline | 32 - 256[8] | 128[8] | - |
| Rifamycin | ~25[9] | 32[10] | 128[10] |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The presented data is a summary from multiple sources and may vary depending on the specific strains and testing conditions.
Mechanisms of Action and Signaling Pathways
Polyketide antibiotics disrupt essential cellular processes in bacteria. The primary mechanisms of action for the comparator antibiotics are well-established:
-
Erythromycin (Macrolide): Inhibits protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of the growing peptide chain.
-
Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.
-
Rifamycin (Ansamycin): Inhibits bacterial DNA-dependent RNA polymerase, thus suppressing the initiation of RNA synthesis.
The specific mechanism of action for this compound has not been elucidated. However, as a polyketide, it is plausible that it targets similar fundamental processes such as protein or nucleic acid synthesis. Further research is required to identify its precise molecular target and its impact on bacterial signaling pathways.
Below is a generalized diagram illustrating the common targets of polyketide antibiotics within a bacterial cell.
Caption: General targets of polyketide antibiotics in bacteria.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the efficacy of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure used in microbiology.
Broth Microdilution Method for MIC Determination
1. Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.
2. Materials:
-
Sterile 96-well microtiter plates
-
Standardized bacterial suspension (e.g., 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Stock solution of the antibiotic to be tested
-
Sterile diluent (e.g., sterile water or saline)
-
Pipettes and sterile tips
-
Incubator
3. Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic stock solution in the broth medium to achieve the desired concentration range in the microtiter plate wells.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of the microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
While this compound holds potential as a novel polyketide antibiotic, a significant knowledge gap exists regarding its specific antibacterial efficacy and mechanism of action. This guide highlights the urgent need for further research to isolate sufficient quantities of this compound for comprehensive antimicrobial susceptibility testing and mechanistic studies. Direct comparative studies against a broad panel of bacterial pathogens are essential to determine its spectrum of activity and potential clinical utility. Future investigations should focus on elucidating its molecular target, its effect on bacterial signaling pathways, and its potential for synergistic interactions with other antibiotics. Such data will be critical for positioning this compound within the landscape of polyketide antibiotics and for guiding its future development as a therapeutic agent.
References
- 1. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Comparative Safety and Efficacy of Different Classes of Antibiotics for Treating Common Bacterial Infections: A Systematic Review and Meta Analysis | Auctores [auctoresonline.org]
- 5. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Context-dependent behavior of the enterocin iterative polyketide synthase; a new model for ketoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antibacterial activity of enterocin A-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Drug Discovery: A Guide to Validating the Molecular Targets of Deoxyenterocin
For researchers, scientists, and drug development professionals, the journey from a promising new molecule to a clinically effective drug is fraught with challenges. A critical milestone in this journey is the identification and validation of the molecule's specific biological target. This guide provides a comparative framework for validating the identified molecular targets of Deoxyenterocin, a novel polyketide antibiotic. By juxtaposing established methodologies and presenting supporting experimental data, this document aims to equip researchers with the necessary tools to elucidate the mechanism of action of this promising compound.
This compound, a precursor to the polyketide enterocin, represents a class of natural products with potential antimicrobial properties.[1] However, to fully realize its therapeutic potential, a thorough understanding of its molecular mechanism of action is paramount. This guide outlines a systematic approach to identifying and validating the molecular targets of this compound, drawing comparisons with the well-characterized mechanisms of other antimicrobial agents, such as the bacteriocin (B1578144) class of enterocins.
The Crucial First Step: A Comparative Overview of Target Identification Strategies
The initial phase of target validation involves generating a hypothesis about the potential molecular target(s) of a novel compound. A variety of experimental and computational approaches can be employed for this purpose. The choice of method often depends on the nature of the compound and the available resources.
| Strategy | Description | Advantages | Disadvantages | Typical Data Output |
| Genetic Approaches | Methods such as gene knockout libraries, transposon mutagenesis, or CRISPR-based screening are used to identify genes that, when altered, confer resistance or hypersensitivity to the compound.[2][3] | Provides a direct link between a gene (and its protein product) and the compound's activity. Can uncover novel targets. | Can be time-consuming and labor-intensive. Not all essential genes can be easily knocked out. | List of genes whose mutation affects compound sensitivity. |
| Biochemical Approaches | Techniques like affinity chromatography, pull-down assays, and enzymatic assays are used to directly identify binding partners of the compound from cell lysates. | Directly identifies proteins that physically interact with the compound. Can be used to confirm direct binding. | Requires a modified version of the compound (e.g., with a tag for immobilization). May identify non-specific binders. | Mass spectrometry data identifying interacting proteins. Enzyme inhibition constants (Ki, IC50). |
| Proteomic Approaches | Differential proteomic analysis (e.g., using mass spectrometry) compares the protein expression profiles of cells treated with and without the compound to identify changes in protein levels or post-translational modifications. | Provides a global view of the cellular response to the compound. Can reveal downstream effects and affected pathways. | Does not directly identify the primary target. Changes in protein expression can be indirect effects. | Lists of up- and down-regulated proteins. |
| Computational Approaches | In silico methods such as molecular docking and pharmacophore modeling can predict potential binding sites and targets based on the compound's structure and comparison to libraries of known drug-target interactions.[4] | Rapid and cost-effective for initial screening. Can prioritize potential targets for experimental validation. | Predictions require experimental validation. Accuracy depends on the quality of the models and databases. | Predicted binding affinities and poses. List of potential protein targets. |
Validating the Hypothesis: Key Experimental Protocols
Once a putative target has been identified, rigorous experimental validation is necessary to confirm its role in the compound's mechanism of action. Below are detailed protocols for key experiments commonly used in target validation.
Protocol 1: In Vitro Target Engagement Assay (e.g., Thermal Shift Assay)
Objective: To confirm the direct binding of this compound to a purified candidate target protein.
Methodology:
-
Protein Purification: Express and purify the recombinant candidate target protein using standard chromatographic techniques.
-
Assay Setup: In a 96-well PCR plate, prepare reactions containing the purified protein at a final concentration of 2-5 µM in a suitable buffer.
-
Compound Titration: Add this compound to the protein samples at varying concentrations (e.g., from 0.1 µM to 100 µM). Include a no-compound control.
-
Dye Addition: Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate from 25°C to 95°C. Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound indicates direct binding. Plot the change in Tm (ΔTm) as a function of the compound concentration to determine the binding affinity.
Protocol 2: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
Objective: To verify that this compound engages its target in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the target cells to the desired density and treat them with this compound at various concentrations for a specified time. Include a vehicle-treated control.
-
Cell Lysis and Heating: Harvest the cells, lyse them, and heat the lysates at a range of temperatures to induce protein denaturation and precipitation.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated fraction.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Genetic Validation using Gene Knockdown/Knockout
Objective: To demonstrate that the identified target is essential for the antimicrobial activity of this compound.
Methodology:
-
Strain Construction: Generate a mutant strain of the target microorganism with reduced expression (knockdown) or complete removal (knockout) of the gene encoding the putative target.
-
Growth Assays: Compare the growth of the wild-type and mutant strains in the presence and absence of this compound.
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of this compound for both the wild-type and mutant strains using standard microdilution or agar (B569324) dilution methods.
-
Data Analysis: A significant increase in the MIC for the mutant strain compared to the wild-type strain would validate the target's role in mediating the compound's activity. Conversely, hypersensitivity of the mutant strain could also indicate a direct or indirect interaction.
Visualizing the Path to Validation
To aid in the conceptualization of the target validation process, the following diagrams illustrate a typical workflow and a known signaling pathway affected by a different class of antibiotics.
Caption: A generalized workflow for the identification and validation of molecular targets for a novel compound.
References
- 1. Enterocin | 59678-46-5 | Benchchem [benchchem.com]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Approaches to Bacterial Target Identification, Validation and Inhibition | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 4. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Deoxyenterocin Derivatives: A Head-to-Head Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data on Deoxyenterocin and its derivatives reveals a significant gap in the head-to-head comparison of their biological potency. While the parent compound, (-)-5-Deoxyenterocin, has been the subject of total synthesis and noted for its potential antiviral and antibacterial properties, a systematic evaluation of a series of its derivatives, crucial for understanding structure-activity relationships (SAR) and guiding further drug development, is not yet publicly available in the scientific literature.
Currently, research has predominantly focused on the complex multi-step synthesis of (-)-5-Deoxyenterocin, a polyketide natural product. Its structural complexity has made the generation of a diverse library of derivatives for comparative potency studies a challenging endeavor.
This guide aims to provide researchers, scientists, and drug development professionals with a framework for such a comparative analysis, outlining the necessary experimental data, protocols, and a proposed logical workflow for future studies.
Quantitative Potency Comparison: A Call for Data
To facilitate a direct comparison of this compound derivatives, it is essential to generate quantitative data on their biological activity. This data should be presented in a clear and structured format, allowing for easy interpretation of potency differences. The following table represents a template for the necessary data, which is currently unavailable in published literature.
Table 1: Comparative Potency of this compound Derivatives (Hypothetical Data)
| Derivative | Modification | Target Organism/Cell Line | Potency (IC₅₀/EC₅₀/MIC in µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Parent Compound | Staphylococcus aureus | Data not available | Data not available | Data not available |
| Derivative 1 | C-X Modification | Staphylococcus aureus | Data not available | Data not available | Data not available |
| Derivative 2 | Y-Ring Modification | Staphylococcus aureus | Data not available | Data not available | Data not available |
| This compound | Parent Compound | Influenza A virus (H1N1) | Data not available | Data not available | Data not available |
| Derivative 1 | C-X Modification | Influenza A virus (H1N1) | Data not available | Data not available | Data not available |
| Derivative 2 | Y-Ring Modification | Influenza A virus (H1N1) | Data not available | Data not available | Data not available |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; MIC: Minimum inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration.
Essential Experimental Protocols
The generation of robust and comparable data relies on the standardization of experimental methodologies. The following are detailed protocols for key experiments required to assess the potency of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
a. Inoculum Preparation: i. Streak the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar (B569324) plate and incubate overnight at 37°C. ii. Pick a single colony and inoculate it into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). iii. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). iv. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
b. Assay Procedure: i. Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate using CAMHB. The concentration range should be sufficient to determine the MIC. ii. Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL. iii. Include a positive control (bacteria without compound) and a negative control (broth only) on each plate. iv. Incubate the plates at 37°C for 18-24 hours. v. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Potency Assay (e.g., Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.
a. Cell Seeding: i. Seed a 12-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) at a density that will result in a confluent monolayer on the day of infection. ii. Incubate the plate at 37°C in a 5% CO₂ incubator.
b. Infection and Treatment: i. When the cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). ii. Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C. iii. During the infection period, prepare serial dilutions of the this compound derivatives in a serum-free medium containing a low percentage of agar or methylcellulose. iv. After the 1-hour incubation, remove the viral inoculum and overlay the cell monolayer with the compound-containing agar/methylcellulose medium. v. Include a virus control (no compound) and a cell control (no virus, no compound).
c. Plaque Visualization and Quantification: i. Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible. ii. Fix the cells with a solution of 4% formaldehyde (B43269) and stain with a 0.1% crystal violet solution. iii. Count the number of plaques in each well. iv. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizing the Path Forward: Proposed Workflow and Signaling Pathways
To effectively guide future research, a clear workflow and an understanding of the potential biological pathways are crucial. The following diagrams, generated using the DOT language, illustrate a proposed experimental workflow for comparing this compound derivatives and a hypothetical signaling pathway that could be investigated.
Caption: Proposed experimental workflow for the comparative analysis of this compound derivatives.
Caption: Hypothetical signaling pathway for the antibacterial action of this compound derivatives.
Conclusion
The field of this compound research is ripe for a systematic exploration of its derivatives' potency. The generation of comparative quantitative data, guided by standardized experimental protocols, will be instrumental in elucidating the structure-activity relationships of this promising class of natural products. The proposed workflow and hypothetical signaling pathway provide a roadmap for future investigations that could unlock the full therapeutic potential of this compound and its analogs. This guide serves as a call to action for the scientific community to collaboratively build the knowledge base required to advance these compounds from the laboratory to potential clinical applications.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Deoxyenterocin
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel compounds like deoxyenterocin are paramount to ensuring laboratory safety and environmental protection.[1] Due to the limited specific toxicological data available for many research chemicals, a cautious approach treating them as potentially hazardous is essential.[1] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general best practices for peptide and antibiotic waste management in a laboratory setting.[2][3][4]
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, adherence to fundamental laboratory safety practices is critical. Always consult the specific Safety Data Sheet (SDS) for this compound if available. In its absence, treat the compound as a hazardous substance.[5]
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.[2]
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[2][5]
-
Eye Protection: Use safety glasses or goggles to shield against splashes.[2][5]
-
Lab Coat: A lab coat is mandatory to protect skin and clothing.[2][5]
-
Respiratory Protection: When handling this compound in its powdered form, which can be easily aerosolized, work within a fume hood or a biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (solid or liquid) and the specific regulations of your institution. Never dispose of untreated peptide solutions down the drain or in regular trash.[2][6]
Step 1: Waste Segregation
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Solid Waste: All solid materials contaminated with this compound, including pipette tips, gloves, vials, and contaminated absorbent materials from spills, must be collected in a designated, leak-proof hazardous waste container.[5] This container should be clearly labeled as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3][7] Do not mix with other chemical waste streams unless compatibility has been verified.
Step 2: Deactivation and Neutralization (When Permissible)
Potential deactivation methods that may be considered for similar compounds include:
-
Chemical Decontamination: Treatment with a 0.5-1.0% final concentration of sodium hypochlorite (B82951) solution for a contact time of at least 20-60 minutes has been noted for some peptide toxins.[5]
-
Adsorption: Using activated carbon to adsorb the peptide from a solution is a common method for deactivating various pharmaceutical agents.[8][9] The activated carbon would then be disposed of as solid hazardous waste.[9]
Experimental Protocol for Deactivation via Adsorption:
-
Work in a chemical fume hood while wearing appropriate PPE.
-
For every 100 mL of aqueous this compound waste, add approximately 10 grams of activated carbon.
-
Stir the mixture for a minimum of one hour to ensure adequate contact time for adsorption.
-
Filter the mixture to separate the activated carbon from the liquid.
-
The spent activated carbon is now considered hazardous solid waste and must be disposed of in the designated solid waste container.
-
While the filtrate may have a significantly reduced concentration of this compound, it should still be collected as hazardous liquid waste unless your institution's guidelines, confirmed by analytical testing, permit drain disposal after such treatment.
Step 3: Labeling and Storage
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
Label Contents: All waste containers must be clearly labeled with the full name of the chemical(s) and the approximate concentrations.
-
Hazard Symbols: Affix appropriate hazard pictograms as required.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.[1] Ensure secondary containment is used to prevent spills.[1]
Step 4: Final Disposal
-
Arrange for Pickup: Once a waste container is approximately 90% full, or has reached the maximum allowed accumulation time by your institution (e.g., 90 days), arrange for pickup by your institution's certified hazardous waste management service.[1]
-
Documentation: Maintain accurate records of the generation and disposal of all this compound waste, in line with good laboratory practice.[6]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general guidelines for common deactivation methods applicable to peptide-based compounds.
| Decontamination Method | Reagent/Parameter | Recommended Concentration/Setting | Minimum Contact Time | Notes |
| Chemical Deactivation | Sodium Hypochlorite | 0.5 - 1.0% final concentration[5] | 20 - 60 minutes[5] | May be corrosive. Efficacy against this compound is not confirmed. |
| Adsorption | Activated Carbon | ~10g per 100mL of waste | > 1 hour | Effective for a broad range of pharmaceuticals.[8] Spent carbon is hazardous waste.[9] |
| Autoclaving | Heat/Steam | Standard autoclave cycles | Varies | Not recommended for stock solutions.[4] Stability of this compound to heat is unknown. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
